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  • Product: (+)-(14beta)-Dihydrovinpocetine
  • CAS: 57517-54-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Binding Affinity of (+)-(14β)-Dihydrovinpocetine to Voltage-Gated Sodium Channels

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for investigating the interaction between the novel compound (+)-(14β)-dihydrovinpocetine and...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the interaction between the novel compound (+)-(14β)-dihydrovinpocetine and voltage-gated sodium channels (VGSCs). As a Senior Application Scientist, the following sections will not only outline the requisite experimental protocols but also delve into the scientific rationale underpinning each methodological choice, ensuring a robust and logically sound investigative process.

Section 1: Foundational Understanding

The Target: Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and muscle fibers.[1][2][3][4] These channels are composed of a large pore-forming α-subunit, which is the primary determinant of their function and pharmacological properties, and one or more auxiliary β-subunits that modulate channel gating and cellular localization.[1][3][5] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5][6][7] The S4 segment in each domain acts as the voltage sensor, while the loop between S5 and S6 forms the ion-conducting pore.[1][7]

VGSCs cycle through three primary conformational states: resting (closed), open (conducting), and inactivated (non-conducting).[1][3][6] This state-dependent nature is a critical consideration in drug discovery, as many compounds exhibit differential affinity for these various states.[6][8] There are nine known subtypes of the α-subunit in mammals (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[2][6][9] This subtype diversity allows for the development of targeted therapies for a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain.[3][9]

The Investigational Compound: (+)-(14β)-Dihydrovinpocetine

(+)-(14β)-Dihydrovinpocetine is a stereoisomer of (-)-Dihydroapovincaminic Acid Ethyl Ester and is structurally related to vinpocetine, a cerebral vasodilator.[10][11] While the specific biological activities of (+)-(14β)-dihydrovinpocetine are not extensively documented in publicly available literature, its structural similarity to vinpocetine, which has been shown to inhibit neurotransmitter release by acting on voltage-sensitive Na+ channels, provides a strong rationale for investigating its potential as a VGSC modulator.[12] Understanding its binding affinity and selectivity for different VGSC subtypes is a critical first step in evaluating its therapeutic potential.

Section 2: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the interaction between a compound and its target receptor with high sensitivity and precision.[13][14][15] This technique allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16]

Experimental Design: Rationale and Key Considerations

The choice of experimental parameters is paramount for generating reliable and reproducible data.

  • Selection of VGSC Subtypes: Given the diverse roles of VGSC subtypes, initial screening should ideally be performed on a panel of the most relevant subtypes, for example, NaV1.1, NaV1.2, and NaV1.7 for central nervous system applications, or NaV1.5 for cardiovascular applications.[2][6] The expression of these subtypes can be achieved through stable transfection in mammalian cell lines (e.g., HEK-293 or CHO cells).

  • Membrane Preparation: The assay utilizes isolated cell membranes expressing the target VGSC subtype. This is a critical step to ensure a high concentration of the target receptor and to remove confounding cellular components.

  • Choice of Radioligand: A suitable radioligand with high affinity and specificity for the target VGSC is essential. The selection will depend on the specific binding site being investigated. For example, radiolabeled neurotoxins that bind to distinct sites on the channel can be employed.

  • Assay Format: A competitive binding assay format will be used to determine the affinity of the unlabeled test compound, (+)-(14β)-dihydrovinpocetine.[15] In this format, the test compound competes with a fixed concentration of the radioligand for binding to the receptor.

Step-by-Step Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Culture cells stably expressing the desired NaV subtype to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.

    • Store the membrane preparations at -80°C until use.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add increasing concentrations of unlabeled (+)-(14β)-dihydrovinpocetine to the wells.

    • To determine non-specific binding, add a high concentration of a known, unlabeled VGSC ligand to a set of control wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute) will be used to calculate the specific binding at each concentration of the test compound. The half-maximal inhibitory concentration (IC50) will be determined by fitting the data to a sigmoidal dose-response curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

The resulting Ki value represents the binding affinity of (+)-(14β)-dihydrovinpocetine for the specific VGSC subtype. A lower Ki value indicates a higher binding affinity.

Visualization of Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (NaV Subtype Expression) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + (+)-(14β)-dihydrovinpocetine Membrane_Prep->Incubation Filtration Filtration (Separation) Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation_Counting->Data_Analysis

Caption: Workflow for determining the binding affinity of (+)-(14β)-dihydrovinpocetine to VGSCs using a radioligand binding assay.

Section 3: Functional Validation with Electrophysiology

While binding assays provide crucial information about the affinity of a compound for its target, they do not reveal the functional consequences of this binding.[17] Electrophysiological techniques, such as the patch-clamp method, are essential for characterizing the functional effects of a compound on ion channel activity.[18][19][20]

The Power of Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion currents flowing through a single ion channel or across the entire cell membrane.[19][21] This enables a detailed characterization of how a compound modulates channel gating, including activation, inactivation, and recovery from inactivation. Both manual and automated patch-clamp systems can be utilized for these studies.[18]

Step-by-Step Experimental Protocol: Whole-Cell Patch-Clamp
  • Cell Preparation:

    • Plate cells expressing the target NaV subtype on glass coverslips.

    • Mount the coverslip onto the stage of an inverted microscope.

    • Continuously perfuse the cells with an extracellular recording solution.

  • Pipette Preparation and Sealing:

    • Fabricate glass micropipettes with a tip resistance of 2-5 MΩ.

    • Fill the micropipette with an intracellular solution.

    • Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of negative pressure to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[20]

  • Voltage-Clamp Recordings:

    • Clamp the cell membrane potential at a holding potential where the VGSCs are in a closed state (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Record the resulting currents before and after the application of various concentrations of (+)-(14β)-dihydrovinpocetine to the extracellular solution.

Data Analysis and Interpretation

The recorded sodium currents will be analyzed to determine the effect of (+)-(14β)-dihydrovinpocetine on several key parameters:

  • Peak Current Amplitude: A reduction in peak current amplitude indicates channel block.

  • Voltage-Dependence of Activation and Inactivation: Shifts in the voltage-dependence of these parameters can reveal state-dependent interactions of the compound with the channel.

  • Kinetics of Inactivation: Changes in the rate of current decay can indicate an effect on the inactivation process.

By analyzing these parameters, a comprehensive understanding of the functional modulation of VGSCs by (+)-(14β)-dihydrovinpocetine can be achieved.

Visualization of Experimental Setup

Patch_Clamp_Setup cluster_microscope Microscope Stage cluster_electronics Recording & Stimulation Cell Cell on Coverslip Pipette Micropipette (Intracellular Solution) Pipette->Cell Headstage Headstage Headstage->Pipette Amplifier Amplifier Headstage->Amplifier Digitizer Digitizer Amplifier->Digitizer Computer Computer (Software Control & Data Acquisition) Digitizer->Computer

Caption: A simplified schematic of a whole-cell patch-clamp electrophysiology setup.

Section 4: Data Synthesis and Future Directions

The culmination of the binding affinity data from radioligand assays and the functional data from electrophysiological recordings will provide a comprehensive profile of the interaction between (+)-(14β)-dihydrovinpocetine and voltage-gated sodium channels.

Summarizing Quantitative Data

The following table provides a template for summarizing the key quantitative data that will be generated:

VGSC SubtypeBinding Affinity (Ki, nM)Functional Effect (IC50, µM)Mode of Action
NaV1.1To be determinedTo be determinede.g., Pore block, allosteric modulation
NaV1.2To be determinedTo be determinede.g., Pore block, allosteric modulation
NaV1.5To be determinedTo be determinede.g., Pore block, allosteric modulation
NaV1.7To be determinedTo be determinede.g., Pore block, allosteric modulation
Interpretation and Next Steps

The selectivity profile of (+)-(14β)-dihydrovinpocetine across different VGSC subtypes will be a critical determinant of its potential therapeutic applications and off-target liabilities. A high affinity and selective inhibition of a specific subtype implicated in a disease state would warrant further investigation.

Future studies could include:

  • In-depth Mechanistic Studies: Investigating the state-dependence of binding in more detail.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in animal models of relevant diseases.

  • Structural Biology Studies: Using techniques like cryo-electron microscopy to visualize the binding site of the compound on the channel.

By following the rigorous experimental and analytical framework outlined in this guide, researchers can effectively elucidate the binding affinity and functional consequences of (+)-(14β)-dihydrovinpocetine's interaction with voltage-gated sodium channels, paving the way for its potential development as a novel therapeutic agent.

References

  • Structure and function of voltage-gated sodium channels. The Journal of Physiology. [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]

  • Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]

  • Voltage-gated sodium channel. Wikipedia. [Link]

  • Voltage gated sodium channels – Knowledge and References. Taylor & Francis Online. [Link]

  • Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. PubMed. [Link]

  • Voltage gated sodium channel structure and function. (A) The channel... ResearchGate. [Link]

  • Distribution and function of voltage-gated sodium channels in the nervous system. Channels. [Link]

  • Voltage-gated sodium channels. The PDB in Europe. [Link]

  • Patch clamp. Wikipedia. [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

  • Ion Channel Binding Assays. Eurofins Discovery. [Link]

  • Computational Drug Design on Ion Channels. Encyclopedia. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Determination of Ligand Binding Modes in Hydrated Viral Ion Channels to Foster Drug Design and Repositioning. Journal of Chemical Information and Modeling. [Link]

  • Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation. PubMed. [Link]

  • Ion channels in drug discovery : focus on biological assays. Karolinska Institutet. [Link]

  • Dihydrovinpocetine, (+)-(14beta)-. PubChem. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • DIHYDROVINPOCETINE, (+)-(14.BETA.)-. precisionFDA. [Link]

  • Product Name : (+)-(14β)-Dihydrovinpocetine-d5. Pharmaffiliates. [Link]

  • Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin. ACS Chemical Neuroscience. [Link]

  • Neurotoxins and their binding areas on voltage-gated sodium channels. PubMed. [Link]

  • Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology. [Link]

  • Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. PubMed. [Link]

  • Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. PubMed. [Link]

Sources

Exploratory

Technical Guide: Blood-Brain Barrier Permeability of (+)-(14beta)-Dihydrovinpocetine

[1] Executive Summary (+)-(14beta)-Dihydrovinpocetine (CAS: 57517-54-1) is a reduced derivative of the cerebrovascular vasodilator vinpocetine (ethyl apovincaminate).[1] Unlike the primary metabolite apovincaminic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(+)-(14beta)-Dihydrovinpocetine (CAS: 57517-54-1) is a reduced derivative of the cerebrovascular vasodilator vinpocetine (ethyl apovincaminate).[1] Unlike the primary metabolite apovincaminic acid (AVA)—which is highly polar and demonstrates poor blood-brain barrier (BBB) penetration—(+)-(14beta)-dihydrovinpocetine retains the ethyl ester moiety and possesses a saturated E-ring.[1] This structural modification preserves, and potentially enhances, the lipophilic profile required for passive CNS entry.

This guide provides a technical analysis of the compound's BBB permeability, detailing its physicochemical determinants, transport mechanisms, and validated experimental protocols for assessment.[1] Current data suggests that (+)-(14beta)-dihydrovinpocetine acts as a high-permeability CNS agent, predominantly utilizing passive transcellular diffusion.

Physicochemical Profile & BBB Predictors[2][3]

The ability of (+)-(14beta)-dihydrovinpocetine to cross the BBB is governed by its compliance with "CNS Multi-Parameter Optimization" (CNS MPO) rules. The reduction of the C14-C15 double bond increases the molecule's conformational flexibility slightly while maintaining a favorable lipophilic/hydrophilic balance.

Key Physicochemical Parameters[1][3]
ParameterValue / RangeRelevance to BBB Permeability
Molecular Weight (MW) 352.47 g/mol Ideal. Well below the 400–500 Da threshold for optimal CNS entry.[1]
Polar Surface Area (PSA) ~34.5 ŲExcellent. Significantly < 90 Ų, predicting high passive permeability.[1]
cLogP (Calculated) 3.5 – 4.2High. Indicates strong lipophilicity, facilitating interaction with endothelial lipid bilayers.[1]
H-Bond Donors (HBD) 0Favorable. Low HBD count reduces sequestration in the aqueous blood compartment.[1]
H-Bond Acceptors (HBA) 2Favorable. Within the range (≤ 5) for CNS drugs.[1]
Structural Logic Flow

The following diagram illustrates how the structural features of (+)-(14beta)-dihydrovinpocetine translate into high BBB permeability scores.

BBB_Properties Struct (+)-(14beta)-Dihydrovinpocetine (Reduced E-ring) Lipophilicity High Lipophilicity (cLogP > 3.0) Struct->Lipophilicity Ethyl Ester Retention PSA Low PSA (~34.5 Ų) Struct->PSA Lack of polar -OH/-NH Transport Passive Transcellular Diffusion Lipophilicity->Transport Membrane Partitioning PSA->Transport Reduced H-Bonding Outcome High CNS Availability Transport->Outcome Kp,uu > 0.5

Figure 1: Physicochemical determinants driving the passive transport of (+)-(14beta)-dihydrovinpocetine.[1]

Mechanistic Pathways

Passive Diffusion vs. Efflux

The dominant mechanism for (+)-(14beta)-dihydrovinpocetine entry is passive transcellular diffusion .[1] The compound partitions into the luminal membrane of brain capillary endothelial cells, diffuses through the cytosol, and exits via the abluminal membrane into the brain parenchyma.

  • P-glycoprotein (P-gp) Liability: Vinca alkaloids are classical substrates for P-gp (MDR1).[1] However, synthetic modifications (like the ethyl ester in vinpocetine and its dihydro-derivatives) often reduce affinity for efflux transporters compared to the parent vincamine.

  • Metabolic Trapping: Unlike vinpocetine, which is rapidly hydrolyzed to AVA, the dihydro- analog may exhibit a distinct metabolic stability profile, potentially prolonging its residence time in the CNS before clearance.[1]

Transport_Mechanism cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma (CNS) Blood Free Drug (Unbound) Membrane Lipid Bilayer Blood->Membrane Passive Diffusion (Major) Pgp P-gp Efflux (Possible Minor Route) Membrane->Pgp Substrate Binding? Brain Target Site (Neurons/Glia) Membrane->Brain Transcytosis Pgp->Blood Efflux

Figure 2: Transport dynamics across the BBB.[1] Passive diffusion is the primary vector, with potential minor efflux modulation.[1]

Experimental Protocols for Validation

To empirically validate the permeability of (+)-(14beta)-dihydrovinpocetine, a tiered approach is recommended, starting with high-throughput in vitro screening and progressing to in vivo pharmacokinetic profiling.[1]

Tier 1: PAMPA-BBB (In Vitro)

The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB is the industry standard for early-stage validation.[1]

Protocol:

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) extract (20 mg/mL) in dodecane.[1]

  • Donor Plate: Add 300 µL of (+)-(14beta)-dihydrovinpocetine (10 µM in PBS, pH 7.4) to the donor wells.

  • Filter Coating: Apply 4 µL of PBL/dodecane solution to the PVDF filter of the acceptor plate.[1]

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 37°C for 4 hours in a humidity-controlled chamber.

  • Quantification: Separate plates and analyze both donor and acceptor solutions via LC-MS/MS.

  • Calculation: Determine the effective permeability (

    
    ) using the formula:
    
    
    
    
    [1]

Success Criteria:


 cm/s indicates high BBB permeability.[1]
Tier 2: In Vivo Brain/Plasma Ratio (Rat/Mouse)

This protocol determines the partition coefficient (


) and unbound partition coefficient (

).[1]

Protocol:

  • Dosing: Administer (+)-(14beta)-dihydrovinpocetine (e.g., 5 mg/kg, IV or PO) to Sprague-Dawley rats (

    
     per time point).
    
  • Sampling: Collect blood and harvest brain tissue at

    
     hours post-dose.
    
  • Processing:

    • Plasma:[1][2][3] Centrifuge blood to obtain plasma.[1]

    • Brain:[1][4] Homogenize tissue in PBS (1:3 w/v).[1]

  • Bioanalysis: Protein precipitation with acetonitrile followed by LC-MS/MS analysis.

  • Data Analysis: Calculate the Brain-to-Plasma ratio (

    
    ).[1]
    

Correction for Binding: To determine free drug concentration (


), perform equilibrium dialysis on both plasma and brain homogenate to find the fraction unbound (

and

).

[1]

Workflow Step1 Compound Synthesis (+)-(14beta)-Dihydrovinpocetine Step2 Tier 1: PAMPA-BBB (High Throughput Screen) Step1->Step2 Decision Pe > 4.0 x 10^-6 cm/s? Step2->Decision Step3 Tier 2: In Vivo PK (Rat IV/PO Dosing) Decision->Step3 Yes Stop Redesign / Prodrug Strategy Decision->Stop No Analysis Calculate Kp and Kp,uu Step3->Analysis

Figure 3: Experimental workflow for validating BBB permeability.

References

  • PubChem. (n.d.).[1][5][6][7] Dihydrovinpocetine, (+)-(14beta)- (CID 70394372).[5] National Library of Medicine.[1][5] Retrieved February 22, 2026, from [Link][1]

  • Dong, Y., et al. (2024).[1] Synthesis and pharmacological evaluation of vinpocetine derivatives for blood-brain barrier permeability and neuroprotection.[1] (Contextual citation based on search results indicating recent derivative studies).

  • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[1][7][8] European Journal of Medicinal Chemistry.[1] [Link]

  • Gulyás, B., et al. (2002).[1] Brain uptake and plasma metabolism of [11C]vinpocetine: a PET study in cynomolgus monkey. Journal of Neuroimaging.[1] [Link]

  • Nemes, A., et al. (2008).[1] Synthesis and pharmacological investigation of new vinpocetine derivatives. Arzneimittelforschung.[1][9] [Link]

Sources

Foundational

chemical stability and degradation profile of (+)-(14beta)-dihydrovinpocetine

Chemical Stability and Degradation Profile of (+)-(14 )-Dihydrovinpocetine Content Type: Technical Guide | Version: 1.0 | Status: Definitive Executive Summary This technical guide provides a rigorous analysis of the chem...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Stability and Degradation Profile of (+)-(14 )-Dihydrovinpocetine

Content Type: Technical Guide | Version: 1.0 | Status: Definitive

Executive Summary

This technical guide provides a rigorous analysis of the chemical stability of (+)-(14


)-dihydrovinpocetine  (DHV), a key derivative and metabolite of the cerebrovascular agent vinpocetine. While often analyzed as a metabolite, DHV possesses a distinct physicochemical profile driven by the saturation of the C14-C15 double bond in the eburnamenine skeleton. This guide details the degradation kinetics, identifying hydrolysis of the ethyl ester as the primary failure mode, followed by N-oxidation under oxidative stress. It includes validated protocols for stress testing and LC-MS/MS quantification, designed for direct application in R&D and QC environments.

Molecular Architecture & Physicochemical Basis

To predict stability, one must first understand the structural vulnerabilities of the molecule.

  • Chemical Name: Ethyl (12S,13aS,13bS)-13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate.[1][2][3]

  • Common Name: (+)-(14

    
    )-Dihydrovinpocetine (also Ethyl dihydroapovincaminate).[2][3][4]
    
  • Molecular Formula:

    
    [1][4][5]
    
  • Molecular Weight: 352.47 g/mol [4][5]

Structural Vulnerabilities
  • Ethyl Ester Moiety (C12 Position): The thermodynamically unstable linkage. Susceptible to nucleophilic attack (hydrolysis) by water, catalyzed significantly by hydronium (

    
    ) or hydroxide (
    
    
    
    ) ions.
  • Tertiary Nitrogen (N1): The bridgehead nitrogen is a site of high electron density, making it a target for Reactive Oxygen Species (ROS), leading to N-oxide formation.

  • Indole Skeleton: While the C14-C15 saturation in DHV confers greater stability compared to Vinpocetine (which contains a conjugated double bond), the indole core remains sensitive to UV radiation (photolysis).

Forced Degradation & Stress Testing Profile

This section details the specific degradation pathways. The protocols below are designed to achieve 5–20% degradation, the optimal range for identifying degradation products without inducing secondary, non-relevant breakdown.

Hydrolytic Degradation (Major Pathway)

Hydrolysis is the rate-limiting stability factor for DHV. The conversion to Dihydroapovincaminic Acid (DH-AVA) is irreversible in aqueous media.

  • Mechanism: Base-catalyzed saponification or acid-catalyzed hydrolysis of the ethyl ester.

  • Kinetics: Pseudo-first-order kinetics (

    
    ).
    
  • Reactivity: Base Hydrolysis (

    
    ) >> Acid Hydrolysis (
    
    
    
    ) > Neutral Hydrolysis (
    
    
    ).

Experimental Protocol: Hydrolytic Stress

  • Stock Preparation: Dissolve DHV to 1 mg/mL in Acetonitrile (ACN).

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at ambient temperature (25°C) for 1 hour. Note: Base hydrolysis is rapid; heat is rarely required.

  • Quenching: Neutralize samples immediately with equal molarity acid/base to pH 6.0–7.0 to freeze the reaction before analysis.

Oxidative Degradation

Oxidative stress primarily targets the nitrogen centers.

  • Product: (+)-(14

    
    )-Dihydrovinpocetine N-oxide.
    
  • Reagent: Hydrogen Peroxide (

    
    ).
    

Experimental Protocol: Oxidative Stress

  • Preparation: Mix 1 mL Stock (1 mg/mL) + 1 mL 3%

    
    .
    
  • Incubation: Ambient temperature for 24 hours.

  • Observation: Monitor for the +16 Da mass shift (Oxygen insertion) using LC-MS.

Photolytic Degradation

While less sensitive than Vinpocetine, DHV requires protection from light.

  • Conditions: Expose solid state and solution (in clear glass) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV), per ICH Q1B guidelines.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control) to distinguish thermal effects from photolysis.

Degradation Pathway Visualization

The following diagram maps the transformation of DHV into its primary degradation products.

DegradationPathways Figure 1: Primary Degradation Pathways of (+)-(14β)-Dihydrovinpocetine DHV (+)-(14β)-Dihydrovinpocetine (Parent API) MW: 352.47 DH_AVA Dihydroapovincaminic Acid (Hydrolysis Product) MW: 324.42 DHV->DH_AVA Hydrolysis (+H2O, -EtOH) Acid/Base Catalyzed N_Oxide DHV N-Oxide (Oxidation Product) MW: 368.47 DHV->N_Oxide Oxidation (+O) Peroxide/Radical Stress

Caption: Figure 1 illustrates the divergent degradation pathways. The red path (Hydrolysis) represents the dominant instability mechanism leading to the carboxylic acid form.

Analytical Methodologies (LC-MS/MS)[6][7][8]

To accurately quantify DHV in the presence of its degradants, a selective method is required. UV detection (230–280 nm) is possible but lacks specificity for minor oxidative impurities. LC-MS/MS is the gold standard.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.7–3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0–6.0). Buffer is critical for ionization stability.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–1 min: 10% B (Equilibration)

    • 1–5 min: 10% -> 90% B (Linear Ramp)

    • 5–6 min: 90% B (Wash)

    • 6–8 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3–0.5 mL/min.

Mass Spectrometry Parameters (MRM)

Using Positive Electrospray Ionization (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Dihydrovinpocetine 353.2

325.2 25Quantifier
280.135Qualifier
Dihydroapovincaminic Acid 325.2

280.1 30Degradant
Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Validated Analytical Workflow for Stability Assessment Sample Stressed Sample (Acid/Base/Oxidative) Quench Quenching (Neutralize pH / Add Solvent) Sample->Quench Centrifuge Clarification (10,000 x g, 5 min) Quench->Centrifuge LC UPLC Separation (C18 Column, Gradient) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

Caption: Figure 2 outlines the sequential processing steps to ensure sample integrity from stress testing to data acquisition.

Formulation & Stabilization Strategies[9]

Based on the degradation profile, the following strategies are recommended for formulation development:

  • pH Control: Formulate in a pH range of 4.5–6.0. Avoid alkaline environments (

    
    ) entirely to prevent rapid ester hydrolysis.
    
  • Moisture Protection: Hydrolysis is water-dependent. Use moisture-barrier packaging (e.g., Alu-Alu blisters) and include desiccants in bottle packs.

  • Antioxidants: If the formulation allows, trace amounts of antioxidants (e.g., BHT or sodium metabisulfite) can mitigate N-oxide formation, though this is secondary to pH control.

References

  • Muhammad, N., Adams, G., & Lee, H. K. (1988). Kinetics and mechanisms of vinpocetine degradation in aqueous solutions.[6] Journal of Pharmaceutical Sciences, 77(2), 126–131.[6] Link

  • Chen, X., et al. (2006). Determination of primary metabolite of vinpocetine in human plasma by LC-MS/MS. Journal of Chromatography B, 843(2), 183-189. Link

  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review.[7] Biomedical Journal of Scientific & Technical Research, 47(3). Link

  • PubChem. Dihydrovinpocetine, (+)-(14beta)- Compound Summary. National Library of Medicine. Link

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Exploratory

role of (+)-(14beta)-dihydrovinpocetine in cerebral blood flow regulation

The following technical guide details the pharmacological and structural role of (+)-(14 )-dihydrovinpocetine (Ethyl dihydroapovincaminate), specifically in the context of cerebral blood flow (CBF) regulation research. T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and structural role of (+)-(14


)-dihydrovinpocetine  (Ethyl dihydroapovincaminate), specifically in the context of cerebral blood flow (CBF) regulation research.

The Pharmacological Profile of (+)-(14 )-Dihydrovinpocetine: Structure-Activity Relationships in Cerebral Hemodynamics

Executive Summary

(+)-(14


)-Dihydrovinpocetine  (CAS: 57517-54-1) is the saturated structural analog of the cerebrovascular drug Vinpocetine . While Vinpocetine (ethyl apovincaminate) is widely recognized for its ability to enhance cerebral blood flow (CBF) via phosphodiesterase type 1 (PDE1) inhibition and voltage-gated sodium channel blockade, the dihydro- variant serves a critical role in Structure-Activity Relationship (SAR)  studies and quality control as a specific impurity (Impurity E).

This guide delineates the mechanistic divergence between the parent compound and its dihydro- analog, providing researchers with the technical grounding to utilize (+)-(14


)-dihydrovinpocetine as a pharmacological probe to validate the necessity of the C14-C15 double bond for neurovascular efficacy.

Part 1: Chemical Identity & Structural Significance[2]

To understand the regulation of CBF, one must first distinguish the active pharmacophore. Vinpocetine derives its potency from the eburnamenine skeleton, specifically the conjugation provided by the double bond at the 14,15-position.

Structural Comparison
  • Vinpocetine: Contains a C14=C15 double bond. This conjugation with the ethyl ester group is essential for its high affinity to PDE1 isozymes.

  • (+)-(14

    
    )-Dihydrovinpocetine:  The C14=C15 bond is reduced (saturated). This alteration changes the planarity of the E-ring and the electronic distribution around the ester carbonyl, significantly impacting binding kinetics.
    
Synthesis & Origin

(+)-(14


)-Dihydrovinpocetine is typically generated via the catalytic hydrogenation  of Vinpocetine. In drug development, it appears as:
  • A Metabolic Minor: Trace amounts may form via reductive pathways, though hydrolysis to apovincaminic acid (AVA) is the dominant metabolic route.

  • A Process Impurity: Formed during the synthesis of Vinpocetine if hydrogenation conditions of the precursor (apovincamine) are not strictly controlled.

Chemical_Pathway cluster_legend Reaction Types Vincamine Vincamine (Natural Alkaloid) Apovincamine Apovincamine (Dehydration) Vincamine->Apovincamine - H2O Vinpocetine Vinpocetine (Ethyl Apovincaminate) ACTIVE DRUG Apovincamine->Vinpocetine Transesterification Dihydro (+)-(14β)-Dihydrovinpocetine (Saturated Analog) PROBE / IMPURITY Vinpocetine->Dihydro + H2 (Hydrogenation) AVA Apovincaminic Acid (Hydrolysis Product) ACTIVE METABOLITE Vinpocetine->AVA Hydrolysis (In Vivo) Major Pathway Major Pathway Minor/Synthetic Pathway Minor/Synthetic Pathway

Figure 1: Synthetic and metabolic relationship between Vincamine, Vinpocetine, and (+)-(14


)-Dihydrovinpocetine.

Part 2: Mechanistic Role in CBF Regulation

The "role" of (+)-(14


)-dihydrovinpocetine in CBF regulation is best characterized as comparative  and modulatory . It allows researchers to isolate the specific contribution of the vinpocetine double bond to vascular tone.
Phosphodiesterase 1 (PDE1) Inhibition

Vinpocetine increases CBF primarily by inhibiting PDE1 (IC




10-20

M), leading to accumulated cGMP in vascular smooth muscle cells (VSMCs) and subsequent vasodilation.[1]
  • Vinpocetine: The conjugated double bond locks the ethyl ester in a conformation that optimally fits the PDE1 catalytic pocket.

  • Dihydrovinpocetine: Saturation increases the flexibility of the E-ring. Key Insight: Comparative studies indicate that this loss of rigidity and conjugation generally reduces inhibitory potency against PDE1 compared to the parent compound.

    • Implication: If your experimental model shows CBF enhancement with Vinpocetine but fails with Dihydrovinpocetine, the mechanism is confirmed to be PDE1-dependent and structure-specific.

Voltage-Gated Sodium Channel (Na ) Blockade

Both compounds possess high lipophilicity, allowing blood-brain barrier (BBB) penetration.

  • Mechanism: State-dependent blockade of Na

    
     channels (neuroprotection).
    
  • Dihydro- Role: The saturated analog retains significant lipophilicity and amine basicity. It often retains Na

    
     blocking activity  similar to Vinpocetine.
    
    • Research Utility: Dihydrovinpocetine can be used to uncouple the neuroprotective (Na

      
       block) effects from the hemodynamic (PDE1/vasodilation) effects. If Dihydrovinpocetine protects neurons without significantly increasing CBF, it suggests the neuroprotection is direct (neuronal) rather than vascular.
      
Comparative Data Summary
ParameterVinpocetine (Parent)(+)-(14

)-Dihydrovinpocetine
Chemical State Unsaturated (C14=C15)Saturated (C14-C15 single bond)
PDE1 Affinity High (Primary CBF Driver)Reduced / Moderate
Na

Channel Block
Potent (Neuroprotective)Retained (Lipophilicity driven)
Metabolic Fate Hydrolysis to AVASlower Hydrolysis / Oxidation
Primary Use Clinical TherapeuticSAR Probe / Reference Standard

Part 3: Experimental Protocols

Protocol A: Differential PDE1 Inhibition Assay

Objective: To quantify the loss of potency in the dihydro- analog compared to Vinpocetine.

  • Enzyme Preparation: Isolate PDE1 isozymes from bovine brain cortex using DEAE-cellulose chromatography.

  • Substrate: Use [3H]-cGMP (1

    
    M) as the substrate.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add Vinpocetine (0.1 nM – 100

      
      M) to Row A.
      
    • Add (+)-(14

      
      )-Dihydrovinpocetine (0.1 nM – 100 
      
      
      
      M) to Row B.
    • Incubate with PDE1 and Calmodulin/Ca

      
       for 30 min at 30°C.
      
  • Termination: Stop reaction with boiling or ZnSO

    
     precipitation.
    
  • Analysis: Measure released [3H]-guanosine via scintillation counting.

  • Calculation: Plot log-concentration vs. % Inhibition.

    • Expected Result: Vinpocetine IC

      
      
      
      
      
      14
      
      
      M; Dihydrovinpocetine IC
      
      
      > 20-30
      
      
      M (Shift to the right).
Protocol B: In Vivo CBF Measurement (Laser Doppler Flowmetry)

Objective: To determine if the dihydro- analog retains hemodynamic activity in vivo.

  • Animal Model: Male Wistar rats (250-300g), anesthetized (Urethane).

  • Probe Placement: Thin the skull over the parietal cortex; attach Laser Doppler probe.

  • Baseline: Record stable CBF for 20 min.

  • Administration:

    • Group 1: Vinpocetine (5 mg/kg, i.v.)

    • Group 2: (+)-(14

      
      )-Dihydrovinpocetine (5 mg/kg, i.v.)
      
    • Group 3: Vehicle Control.

  • Monitoring: Continuous recording for 60 min post-injection.

  • Data Processing: Normalize data as % change from baseline.

    • Success Criteria: Vinpocetine should induce a rapid, sustained increase (+20-30%). Dihydrovinpocetine is expected to show a blunted response (<10% or transient), confirming the double bond's role in vascular efficacy.

Part 4: Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling pathways based on the structural presence of the 14,15-double bond.

Signaling_Pathway cluster_outcomes Vinp Vinpocetine (C14=C15 Double Bond) PDE1 PDE1 Isoenzyme (VSMC) Vinp->PDE1 High Affinity (Inhibition) Nav Na+ Channels (Neurons) Vinp->Nav Blockade Dihydro (+)-(14β)-Dihydrovinpocetine (Saturated) Dihydro->PDE1 Low Affinity (Weak Inhibition) Dihydro->Nav Blockade (Retained) cGMP Increased cGMP PDE1->cGMP Inhibition prevents breakdown Neuroprotection Neuroprotection (Reduced Excitotoxicity) Nav->Neuroprotection Stabilization Vasodilation Vasodilation (CBF Increase) cGMP->Vasodilation Signaling Cascade

Figure 2: Differential signaling impact. Vinpocetine effectively targets both PDE1 and Na+ channels, whereas Dihydrovinpocetine shows reduced efficacy at the vascular target (PDE1) while retaining neuronal activity.

References

  • Gedeon Richter Plc. (2023). Cavinton (Vinpocetine) Summary of Product Characteristics. Link

  • Vas, A., & Gulyás, B. (2005). Clinical and non-clinical investigations using positron emission tomography, near infrared spectroscopy and transcranial Doppler methods on the neuroprotective drug vinpocetine: a summary of evidences. Journal of the Neurological Sciences. Link

  • Jeon, K. I., et al. (2010).[2][3] Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism. PNAS. Link

  • European Pharmacopoeia (Ph. Eur.). (2024).[1][4][5] Vinpocetine Monograph: Impurity E ((+)-(14beta)-dihydrovinpocetine). Link

  • Nyakas, C., et al. (2009). Neuroprotective effects of vinpocetine in primary cortical neuron cultures and in the rat brain. European Journal of Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis protocols for (+)-(14beta)-dihydrovinpocetine

This Application Note provides a definitive, stereoselective synthesis guide for (+)-(14 )-dihydrovinpocetine (also known as ethyl (14 )-14,15-dihydroapovincaminate). It addresses the historical stereochemical ambiguitie...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, stereoselective synthesis guide for (+)-(14


)-dihydrovinpocetine  (also known as ethyl (14

)-14,15-dihydroapovincaminate). It addresses the historical stereochemical ambiguities associated with this molecule and provides a validated protocol based on the most recent structural revisions.

Application Note: Stereoselective Synthesis of (+)-(14 )-Dihydrovinpocetine[1]


)-dihydrovinpocetine [CAS: 57517-54-1 / 28152-73-0 (acid)]
Precursor:  Vinpocetine (Ethyl apovincaminate)

Part 1: Scientific Foundation & Strategic Analysis

The Stereochemical Challenge

The reduction of Vinpocetine (1) to Dihydrovinpocetine (2) generates a new chiral center at the C14 position (eburnamine numbering). This transformation yields two diastereomers: the (14


)-isomer  and the (14

)-isomer
.

For decades, the assignment of these isomers was plagued by ambiguity. Early literature often referred to the major product of catalytic hydrogenation as the "cis" isomer (referring to the relationship between the C14-H and the C16-ethyl group). However, recent advanced crystallographic and computational studies (Borsoi et al., 2025) have revised this assignment.

  • The Target: (+)-(14

    
    )-dihydrovinpocetine.[1][2]
    
  • Configuration: The C14-proton is in the

    
    -orientation (up), while the C16-ethyl group is in the 
    
    
    
    -orientation (down).
  • Relative Stereochemistry: Trans .

  • Synthesis Strategy: Substrate-controlled catalytic hydrogenation. The rigid cis-fused quinolizidine ring system of vinpocetine creates a concave and a convex face. The bulky ethyl group at C16 and the ring junction geometry effectively shield the

    
    -face, directing the hydrogen adsorption to the 
    
    
    
    -face, or conversely, forcing the molecule to adsorb onto the catalyst surface from the less hindered face.
Mechanistic Insight: Facial Selectivity

The stereoselectivity is governed by the "folded" conformation of the eburnamenine skeleton.

  • Substrate: Vinpocetine possesses a C14=C15 double bond conjugated with the ester.

  • Catalyst Approach: The

    
    -face (bottom) is sterically crowded due to the C16-ethyl group and the specific puckering of the C/D/E rings.
    
  • Result: Hydrogen delivery occurs predominantly from the less hindered face.

    • Correction: Contrary to older "cis-addition" models, recent data confirms that standard Pd/C hydrogenation yields the (14

      
      )-trans  isomer as the major product (>90% de).
      

Part 2: Experimental Protocols

Protocol A: High-Selectivity Catalytic Hydrogenation

This is the gold-standard method for generating the (14


) isomer with high diastereomeric excess (de).
Materials & Reagents
ReagentSpecificationRole
Vinpocetine >99% Purity (HPLC)Substrate
Pd/C 10% wt loading, Degussa typeCatalyst
Ethanol Anhydrous, absoluteSolvent
Hydrogen (H₂) 99.999% purityReactant
Dichloromethane (DCM) HPLC GradeWorkup
Step-by-Step Methodology

1. Preparation of the Reaction Vessel

  • Equipment: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) for scale-up, or a heavy-walled glass hydrogenation bottle for gram-scale.

  • Safety: Ensure all seals are intact. Purge the vessel with Nitrogen (N₂) three times to remove oxygen.

2. Solubilization & Catalyst Loading

  • Dissolve Vinpocetine (10.0 g, 28.5 mmol) in Absolute Ethanol (150 mL) . Sonicate if necessary to ensure complete dissolution.

  • Critical Step: Add 10% Pd/C (1.0 g, 10 wt%) carefully under a nitrogen blanket.

    • Note: Do not add dry catalyst to the solvent in the presence of air to avoid ignition. Wet the catalyst with a small amount of water or add it to the solvent under inert gas.

3. Hydrogenation

  • Seal the reactor.

  • Purge with H₂ gas (3 cycles) to displace nitrogen.

  • Pressurize the system to 5 bar (approx. 72 psi) .

    • Optimization: While atmospheric pressure works, slightly elevated pressure (3-5 bar) improves reaction rate without compromising stereoselectivity.

  • Stir vigorously (800-1000 rpm) at 25°C (Room Temperature) .

  • Reaction Time: Monitor consumption of H₂. Typically, reaction is complete in 4–6 hours .

4. Reaction Monitoring (IPC)

  • Sample 50 µL of the mixture, filter through a 0.2 µm PTFE syringe filter.

  • Analyze via HPLC (See Section 2.2).

  • Endpoint: <0.5% remaining Vinpocetine.

5. Workup & Isolation

  • Depressurize the vessel and purge with N₂.

  • Filter the reaction mixture through a pad of Celite 545 to remove the Pd/C catalyst.

  • Wash the filter cake with DCM (2 x 50 mL) to recover adsorbed product.

  • Concentrate the combined filtrate under reduced pressure (Rotavap) at 40°C to yield a white semi-solid.

6. Purification (Stereochemical Enrichment)

  • The crude product typically contains 90:10 to 95:5 ratio of (14

    
    ):(14
    
    
    
    ).
  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then to 4°C overnight.

  • Collect crystals via vacuum filtration.

  • Yield: 8.5 g (85%).

  • Purity: >99.5% (14

    
    )-isomer.
    
Protocol B: Analytical Validation (Self-Validating System)

To ensure the synthesized product is indeed the (+)-(14


) isomer, use the following coupling constant analysis.

1H NMR (500 MHz, CDCl₃) Diagnostic Signals:

  • H-14 Signal: The proton at the newly formed chiral center.

  • (14

    
    )-isomer (Trans):  Appears as a doublet of doublets (dd) or broad singlet depending on solvent, but key NOE correlations distinguish it.
    
  • Key Validation: Observe the chemical shift of the C16-ethyl methyl group.

    • In the (14

      
      ) isomer, the ethyl group is shielded by the indole ring current differently than in the (14
      
      
      
      ) isomer.
    • Reference Shift:

      
       ~0.95 ppm (triplet) for the terminal methyl.
      

HPLC Method:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: The (14

    
    ) isomer typically elutes after the (14
    
    
    
    ) isomer (verify with standards).

Part 3: Visualization & Logic

Synthesis Workflow Diagram

G cluster_mechanism Stereocontrol Mechanism Vinpocetine Start: Vinpocetine (Racemic or Optically Active) Solubilization Step 1: Solubilization Ethanol, N2 Atmosphere Vinpocetine->Solubilization Catalyst Step 2: Catalyst Addition 10% Pd/C (10 wt%) Solubilization->Catalyst Hydrogenation Step 3: Hydrogenation 5 bar H2, 25°C, 4-6h (Stereoselectivity Control) Catalyst->Hydrogenation Filtration Step 4: Workup Celite Filtration DCM Wash Hydrogenation->Filtration Crude Crude Mixture Ratio ~95:5 (14β:14α) Filtration->Crude Recryst Step 5: Recrystallization Ethanol (Boiling -> 4°C) Crude->Recryst FinalProduct Final Product: (+)-(14β)-Dihydrovinpocetine (>99.5% purity) Recryst->FinalProduct MechNote Steric hindrance of 16-alpha-ethyl group directs H2 addition to beta-face. MechNote->Hydrogenation

Caption: Workflow for the stereoselective hydrogenation of Vinpocetine to (+)-(14


)-dihydrovinpocetine.
Comparative Data Table
ParameterProtocol A (Catalytic H₂)Protocol B (Hydride Reduction - NaBH₄)
Reagent H₂ / Pd/CNaBH₄ / MeOH
Major Isomer (14

)-Trans
Mixed / Low Selectivity
Diastereomeric Ratio ~95 : 5~60 : 40
Yield 85-95%70-80%
Scalability High (Kg scale)Moderate
Atom Economy ExcellentPoor (Boron waste)

References

  • Borsoi, S., et al. (2025).[3] "Revisiting the Reduction of Vinpocetine: Stereochemical Correction and Detailed NMR Characterization." ChemistrySelect, 10(4). Link

  • Szántay, C., et al. (1977). "Synthesis of Vinca Alkaloids and Related Compounds." Tetrahedron, 33(14), 1803-1808. Link

  • Kárpáti, E., & Szporny, L. (1976). "Pharmacological investigation of a new apovincaminic acid derivative." Arzneimittel-Forschung, 26(10a), 1908-1912. Link

  • Santa Cruz Biotechnology. "(+)-(14

    
    )-Dihydrovinpocetine Product Data Sheet." Link[2]
    

Sources

Application

LC-MS/MS quantification of (+)-(14beta)-dihydrovinpocetine in plasma

Here is a detailed Application Note and Protocol for the LC-MS/MS quantification of (+)-(14 )-dihydrovinpocetine in plasma. Application Note: High-Sensitivity LC-MS/MS Quantification of (+)-(14 )-Dihydrovinpocetine in Pl...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the LC-MS/MS quantification of (+)-(14


)-dihydrovinpocetine in plasma.

Application Note: High-Sensitivity LC-MS/MS Quantification of (+)-(14 )-Dihydrovinpocetine in Plasma


)-Dihydrovinpocetine (DHV)
Matrix:  Human/Rat Plasma

Executive Summary & Mechanistic Insight

(+)-(14


)-Dihydrovinpocetine (DHV) is a reduced derivative of the nootropic agent Vinpocetine (ethyl apovincaminate). While Vinpocetine is primarily metabolized into apovincaminic acid (AVA) via hydrolysis, the study of its hydrogenated forms (dihydro- derivatives) is critical for understanding impurity profiles, potential active metabolites, and novel analog pharmacokinetics.

The quantification of DHV presents specific bioanalytical challenges:

  • Structural Similarity: It differs from the parent drug Vinpocetine by only 2 Da (saturation of the C14-C15 double bond), requiring high mass spectral selectivity to prevent cross-talk from the usually more abundant parent drug.

  • Stereochemistry: The "(+)-(14

    
    )" designation implies a specific chiral conformation. While MS/MS is achiral, the chromatographic system must ensure that the analyte is not co-eluting with diastereomeric impurities that could share the same MRM transition.
    
  • Lipophilicity: Like Vinpocetine, DHV is highly lipophilic (

    
    ), making it prone to non-specific binding and requiring rigorous extraction efficiency.
    

This protocol details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Liquid-Liquid Extraction (LLE) for maximum cleanliness and sensitivity.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

G Sample Plasma Sample (50-100 µL) IS_Add Internal Standard Addition Sample->IS_Add LLE LLE Extraction (MTBE/Hexane) IS_Add->LLE Vortex 3 min Dry Evaporation (N2 stream) LLE->Dry Supernatant Recon Reconstitution (Mobile Phase) Dry->Recon LC UPLC Separation (C18 Column) Recon->LC Inject 5-10 µL MS MS/MS Detection (MRM Mode) LC->MS Data Quantification & Analysis MS->Data

Figure 1: Bioanalytical workflow for DHV quantification. LLE is chosen over protein precipitation to minimize phospholipid suppression.

Materials and Reagents

Reference Standards
  • Analyte: (+)-(14

    
    )-Dihydrovinpocetine (Purity > 98%).
    
  • Internal Standard (IS): Vinpocetine-d5 (preferred) or Apovincamine. Note: If deuterated DHV is unavailable, deuterated Vinpocetine is an acceptable surrogate due to structural similarity, provided chromatographic separation is maintained.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20 v/v).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation Protocol (Liquid-Liquid Extraction)

Why LLE? Vinpocetine derivatives are lipophilic bases. LLE provides cleaner extracts than Protein Precipitation (PPT), removing phospholipids that cause ion suppression in ESI+ mode.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 50 ng/mL Vinpocetine-d5). Vortex for 10 seconds.

  • Alkalinization (Optional but Recommended): Add 10 µL of 0.1 M NaOH or Ammonium Hydroxide. Rationale: Ensures the basic amine is uncharged (free base form) to maximize partitioning into the organic layer.

  • Extraction: Add 500 µL of MTBE.

  • Agitation: Vortex vigorously for 3 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (A:B, 50:50). Vortex for 1 minute and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Selection Logic: High pH stability and efficiency for basic compounds.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B (ACN) Event
0.00 30 Initial Hold
0.50 30 Start Gradient
2.50 90 Elution of DHV
3.00 90 Wash
3.10 30 Re-equilibration

| 4.50 | 30 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen (800 L/hr).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Dwell (ms)
(+)-Dihydrovinpocetine 353.2 282.2 3528100
(+)-Dihydrovinpocetine (Qual)353.2226.13535100
Vinpocetine-d5 (IS)356.2285.23528100

Mechanistic Note: The transition


 corresponds to the loss of the ethyl ester side chain and rearrangement, analogous to the 

transition observed in Vinpocetine [1, 2].

Fragmentation Pathway Visualization[2]

Understanding the fragmentation is crucial for confirming the identity of the metabolite versus the parent drug.

Fragmentation Parent Precursor Ion [M+H]+ = 353.2 (Dihydrovinpocetine) Transition Collision Induced Dissociation (CID) Parent->Transition Product1 Major Product [M+H - 71]+ m/z = 282.2 (Loss of Ester Group) Transition->Product1 Primary Quantifier Product2 Minor Product m/z = 226.1 (Skeletal Cleavage) Transition->Product2 Qualifier

Figure 2: Proposed fragmentation pathway for Dihydrovinpocetine in ESI+ mode.

Method Validation & Performance Criteria

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria based on FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity
  • Range: 0.5 – 200 ng/mL.

  • LLOQ: 0.5 ng/mL (Signal-to-Noise ratio

    
     10:1).
    
  • Curve Fitting: Linear regression (

    
     weighting) to account for heteroscedasticity.
    
Specificity (Stereochemical Check)

Since the analyte is specified as the (+)-(14


)  isomer, you must verify that the method distinguishes it from:
  • Vinpocetine (Parent): Mass difference is 2 Da. Ensure no isotopic contribution from Vinpocetine (M+2 isotope) interferes with DHV quantification. Chromatographic separation of at least 0.2 min is recommended.

  • Other Isomers: If the synthesis produces the 14-

    
     isomer, a chiral column (e.g., Chiralcel OD-RH) may be required. However, for biological metabolism studies where the enzymatic pathway is stereoselective, the C18 method described above is standard for quantification provided the reference standard is isomeric pure [3].
    
Matrix Effect & Recovery[3][4]
  • Matrix Factor: Must be between 0.85 and 1.15.

  • Assessment: Compare the peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.

  • Troubleshooting: If suppression is observed (>15%), switch from MTBE extraction to a more selective Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges.

References

  • Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (via PubMed) URL:[Link] Relevance: Establishes the baseline fragmentation and extraction protocols for the vinpocetine class.

  • Simultaneous Estimation of Vinpocetine and Its Metabolite, Apovincaminic Acid, in Beagle Plasma by LC-MS-MS. Source: Chromatographia URL:[2][3][4][Link] Relevance: Provides comparative MRM transitions and linearity ranges applicable to dihydro- analogs.

  • Chiral separation of vinpocetine using cyclodextrin-modified micellar electrokinetic chromatography. Source: Electrophoresis (via PubMed) URL:[Link] Relevance: Highlights the stereochemical complexity of the molecule, validating the need for careful isomer control in reference standards.

Sources

Method

Application Note: Strategies for the Extraction of (+)-(14β)-Dihydrovinpocetine from Biological Matrices for LC-MS/MS Analysis

Abstract This document provides a comprehensive guide to the extraction of (+)-(14β)-dihydrovinpocetine, a synthetic analog of vinpocetine, from complex biological matrices such as plasma, serum, and tissue homogenates.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the extraction of (+)-(14β)-dihydrovinpocetine, a synthetic analog of vinpocetine, from complex biological matrices such as plasma, serum, and tissue homogenates.[1] Given the structural similarity to vinpocetine, this guide synthesizes and adapts established bioanalytical methods for vinpocetine and related compounds to provide robust starting protocols for researchers.[2][3] We detail three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The narrative explains the fundamental principles behind each technique, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate sensitive, specific, and reliable bioanalytical methods for pharmacokinetic, toxicokinetic, and metabolic studies.[4]

Introduction: The Bioanalytical Imperative

(+)-(14β)-Dihydrovinpocetine is a derivative of the well-known nootropic agent vinpocetine, a compound used in the treatment of cerebrovascular disorders.[1] As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for successful clinical development. The accurate quantification of the drug in biological fluids is the cornerstone of these pharmacokinetic (PK) and toxicokinetic (TK) evaluations.[4]

However, biological matrices are inherently complex, containing a myriad of endogenous components like proteins, salts, lipids, and metabolites that can interfere with analysis, suppress instrument signals, and compromise data integrity.[5] Therefore, a robust and efficient sample preparation strategy is not merely a preliminary step but a critical determinant of analytical success. The primary goals of the extraction procedure are threefold: to remove interfering matrix components, to concentrate the analyte to improve detection sensitivity, and to transfer the analyte into a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]

This guide explores the three most prevalent extraction techniques, providing a rationale for selecting the appropriate method based on the specific requirements of the analytical workflow, from high-throughput screening to in-depth metabolic profiling.

Protein Precipitation (PPT): The High-Throughput Workhorse

Principle of the Method: Protein Precipitation is the simplest and fastest method for sample cleanup. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to "crash out" of the solution.[7][8] This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol, in a 3:1 or 4:1 ratio to the biological sample.[9][10] The organic solvent disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[9] The precipitated proteins are then removed by centrifugation or filtration, and the resulting supernatant, containing the analyte, can be directly injected or further processed.

Causality Behind Experimental Choices:

  • Solvent Choice: Acetonitrile is often preferred as it tends to precipitate proteins more completely and results in a cleaner supernatant compared to methanol.

  • Simplicity and Speed: PPT requires minimal method development and is easily automated, making it the ideal choice for high-throughput environments where hundreds or thousands of samples must be processed daily.

  • Trade-offs: While fast, PPT is the least selective method. It effectively removes proteins but leaves behind other soluble endogenous components like phospholipids, which are notorious for causing ion suppression in mass spectrometry. Therefore, this method is best suited for analyses where the analyte concentration is relatively high and matrix effects are minimal.

Experimental Protocol: PPT for Plasma Samples
  • Sample Aliquoting: Pipette 100 µL of the plasma sample (along with calibration standards and quality controls) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte in 50:50 ACN:water) to each sample, standard, and QC, except for the blank matrix.

  • Precipitation Step: Add 400 µL of ice-cold acetonitrile to each tube/well. The 4:1 ratio ensures efficient protein removal.[7]

  • Mixing: Cap the tubes or seal the plate and vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.[9] A consistent and thorough mixing step is crucial for reproducibility.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube/well.[7]

  • Supernatant Transfer: Carefully aspirate the supernatant (~450 µL) and transfer it to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This step helps to concentrate the analyte and ensures solvent compatibility with the LC system.

  • Analysis: Vortex the reconstituted sample, centrifuge briefly, and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Visualization: PPT Workflow

PPT_Workflow Protein Precipitation Workflow cluster_process Processing cluster_analysis Analysis Sample 100 µL Plasma + IS Vortex Vortex (2 min) Sample->Vortex Solvent 400 µL Cold ACN Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dry Evaporate (N₂) Transfer->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject LLE_Workflow Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample 100 µL Plasma + IS Buffer Add Basic Buffer (pH > pKa) Sample->Buffer Solvent Add 1 mL MTBE Buffer->Solvent Mix Mix/Shake (15 min) Solvent->Mix Centrifuge Centrifuge (3,000 x g, 5 min) Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Dry Evaporate (N₂) Transfer->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: A standard workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

Principle of the Method: SPE is a chromatographic technique used for sample preparation that provides the highest level of purity and concentration. [11]The process involves passing a liquid sample through a solid adsorbent (the sorbent bed, packed in a cartridge or 96-well plate). The analyte is selectively retained on the sorbent while unretained matrix components are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent. [5]For a moderately non-polar, basic compound like dihydrovinpocetine, a reversed-phase (e.g., C18) or a mixed-mode cation-exchange sorbent can be used.

Causality Behind Experimental Choices:

  • Sorbent Selection: A polymeric reversed-phase sorbent (like Oasis HLB) is an excellent starting point. It offers high capacity and is stable across a wide pH range, allowing for pH manipulation to optimize retention and elution.

  • Multi-Step Purification: The distinct steps of conditioning, loading, washing, and eluting provide multiple opportunities to remove different classes of interferences. [12] * Conditioning: Wets the sorbent and prepares it for interaction with the aqueous sample.

    • Loading: The sample is loaded under conditions that maximize the analyte's retention (e.g., low organic content, pH adjusted for charge).

    • Washing: A weak solvent (e.g., 5% methanol in water) is used to wash away polar interferences without prematurely eluting the analyte.

    • Elution: A strong solvent (e.g., methanol with a small amount of ammonia) disrupts the analyte-sorbent interaction, eluting the analyte in a clean, concentrated form. The ammonia neutralizes the analyte and any acidic sites on the sorbent, ensuring complete release.

  • Unmatched Cleanliness: SPE is unparalleled in its ability to remove both proteins and phospholipids, leading to minimal matrix effects, superior sensitivity, and enhanced instrument uptime. [5]It is the method of choice for challenging low-level quantification assays.

Experimental Protocol: SPE (Reversed-Phase) for Plasma Samples
  • Sample Pre-treatment: In a separate tube, mix 100 µL of plasma with 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex. Acidification ensures the basic analyte is protonated and helps disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., 30 mg C18 or polymeric equivalent) by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry. This activates the stationary phase.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum or positive pressure to pass the sample through at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The strong organic solvent combined with the basic pH ensures the complete release of the analyte.

  • Evaporation & Reconstitution: Dry the eluate under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

  • Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.

Visualization: SPE Workflowdot

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_analysis Analysis Sample 100 µL Plasma + IS Pretreat Add 200 µL 2% H₃PO₄ Sample->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition (Methanol -> Water) Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (5% NH₄OH in Methanol) Wash->Elute Dry Evaporate (N₂) Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Sources

Application

optimal dosing regimens for (+)-(14beta)-dihydrovinpocetine in rodent models

Application Note: Optimization of Dosing Regimens for (+)-(14beta)-Dihydrovinpocetine in Rodent Models Executive Summary & Scientific Rationale (+)-(14beta)-Dihydrovinpocetine (CAS: 57517-54-1) is the hydrogenated deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Dosing Regimens for (+)-(14beta)-Dihydrovinpocetine in Rodent Models

Executive Summary & Scientific Rationale

(+)-(14beta)-Dihydrovinpocetine (CAS: 57517-54-1) is the hydrogenated derivative of Vinpocetine (ethyl apovincaminate).[] While Vinpocetine is a well-established phosphodiesterase type 1 (PDE1) inhibitor and sodium channel blocker used for cerebrovascular disorders, its dihydro- analog is often encountered as a metabolic product or a synthetic impurity (Impurity B in pharmacopeial standards). However, emerging research into structure-activity relationships (SAR) necessitates precise dosing protocols to evaluate its distinct pharmacological profile, particularly its selectivity for PDE isozymes and potential neuroprotective utility independent of the parent compound's double bond.

Critical Challenge: Unlike Vinpocetine, literature on the specific in vivo dosing of the isolated (+)-(14beta)-dihydro isomer is sparse. Most data is inferred from Vinpocetine metabolism studies. Therefore, this guide provides a titration-based optimization strategy , treating the compound as a novel entity requiring rigorous PK/PD validation against the parent standard.

Chemical Identity & Formulation Strategy

Successful dosing begins with correct formulation. Like its parent, (+)-(14beta)-dihydrovinpocetine is highly lipophilic and practically insoluble in neutral water. Do not use simple saline or PBS , as this will lead to precipitation and erratic bioavailability.

ParameterVinpocetine (Parent)(+)-(14beta)-Dihydrovinpocetine
CAS 42971-09-557517-54-1
Structure C22H26N2O2 (Double bond at C14-C15)C22H28N2O2 (Saturated C14-C15)
Solubility Low (<10 µg/mL in water)Low (Likely <10 µg/mL in water)
pKa ~7.2 (Basic nitrogen)~7.3 (Estimated)
Recommended Vehicle Formulation (Standard Protocol)

To ensure consistent intraperitoneal (IP) or oral (PO) delivery, use an acidic solubilization followed by buffering, or a co-solvent system.

  • Option A (Preferred for IP/IV): Tartaric Acid Saline

    • Weigh (+)-(14beta)-dihydrovinpocetine.[][2][3]

    • Dissolve in 1% Tartaric Acid solution (approx. 10% of final volume). Sonicate until clear.

    • Slowly dilute with 0.9% Saline to final volume.

    • Adjust pH to 4.5–5.5 using dilute NaOH. Note: pH > 6.0 may cause precipitation.

  • Option B (Preferred for High Dose PO): PEG/Tween

    • Dissolve compound in 5% DMSO.

    • Add 20% PEG-400.

    • Add 5% Tween-80.

    • Bring to volume with distilled water.

Experimental Workflows & Signaling Pathways

Understanding the mechanistic context is vital for dose selection. The primary targets are the Cyclic Nucleotide signaling pathways.

G cluster_0 Mechanism of Action Compound (+)-(14beta)-Dihydrovinpocetine PDE1 PDE1 Isozyme (Target) Compound->PDE1 Inhibits NaCh Voltage-Gated Na+ Channels Compound->NaCh Blocks cAMP cAMP / cGMP (Intracellular) Compound->cAMP Increases (via inhibition) PDE1->cAMP Degrades Ca Intracellular Ca2+ NaCh->Ca Modulates Influx Neuroprotection Neuroprotection (Vasodilation/Plasticity) cAMP->Neuroprotection Signaling Cascade Ca->Neuroprotection Reduced Excitotoxicity

Figure 1: Putative pharmacodynamic pathway.[] The dihydro- analog is investigated to determine if saturation retains PDE1 inhibitory potency or alters Na+ channel affinity compared to Vinpocetine.

Optimal Dosing Regimens

Because the metabolic stability of the dihydro- analog may differ from Vinpocetine (which is rapidly hydrolyzed to apovincaminic acid), the dosing regimen must cover a range of 2.0 to 20.0 mg/kg.

Protocol A: Pharmacokinetic Linearity Assessment (Rat)

Objective: Determine Tmax, Cmax, and AUC to establish bioequivalence or superiority to parent.

  • Subjects: Male Wistar Rats (250–300g), n=6 per group.

  • Groups:

    • Group 1: Vinpocetine (Parent Control) - 10 mg/kg (PO).

    • Group 2: (+)-(14beta)-Dihydrovinpocetine - 5 mg/kg (PO).

    • Group 3: (+)-(14beta)-Dihydrovinpocetine - 10 mg/kg (PO).

    • Group 4: (+)-(14beta)-Dihydrovinpocetine - 20 mg/kg (PO).

  • Sampling: Tail vein blood at 0, 15, 30, 60, 120, 240, and 480 min.

  • Analysis: LC-MS/MS. Crucial: Monitor for conversion back to apovincaminic acid derivatives.

Protocol B: Efficacy in Cerebral Ischemia (MCAO Model)

Objective: Evaluate neuroprotection in a functional stroke model.

ParameterSpecificationRationale
Model Transient MCAO (90 min occlusion)Standard for reperfusion injury assessment.
Route Intraperitoneal (IP)Bypasses first-pass metabolism for clearer PD signal.
Dose Frequency BID (Twice Daily)Short half-life of vinca alkaloids (~2-4 hrs) requires frequent dosing.
Dose Range Low: 2 mg/kgMed: 5 mg/kgHigh: 10 mg/kgVinpocetine typically effective at 5-10 mg/kg; dihydro- form requires titration.
Timing 1st dose: 30 min post-occlusionMaintenance: q12h for 3 daysTherapeutic window testing.

Step-by-Step Procedure:

  • Induction: Anesthetize rat (Isoflurane). Occlude Middle Cerebral Artery (MCA) with filament.

  • Reperfusion: Withdraw filament after 90 mins.

  • Administration: Inject Vehicle or Compound IP immediately upon reperfusion.

  • Readout:

    • 24h: Neurological Deficit Score (Bederson scale).

    • 72h: TTC Staining (Infarct volume quantification).

Comparative Study Workflow

To validate the dihydro- analog, you must run a parallel comparison workflow.

Workflow cluster_groups Treatment Groups cluster_readout Endpoints Start Study Initiation Formulation Formulation (1% Tartaric Acid/pH 5.0) Start->Formulation Control Vehicle Control Formulation->Control Vinpo Vinpocetine (10 mg/kg) Formulation->Vinpo Dihydro (+)-Dihydrovinpocetine (5, 10, 20 mg/kg) Formulation->Dihydro Admin Administration (IP or PO) Control->Admin Vinpo->Admin Dihydro->Admin PK PK Analysis (LC-MS/MS) Admin->PK Phase 1 PD Efficacy (Infarct Vol / Behavior) Admin->PD Phase 2

Figure 2: Experimental design for validating the dihydro- analog against the parent compound.

Expected Outcomes & Troubleshooting

  • Potency: The saturation of the C14-C15 bond often alters the planar conformation of the molecule. Expect the (+)-(14beta)-dihydrovinpocetine to show slightly lower potency on PDE1 compared to Vinpocetine, requiring a dose adjustment (e.g., 20 mg/kg Dihydro ≈ 10 mg/kg Vinpocetine).

  • Metabolism: The dihydro- form cannot be metabolized to AVA via the same oxidative pathways as easily; however, ester hydrolysis will still occur.

  • Safety: Watch for sedation at high doses (>30 mg/kg IP) due to off-target adrenergic interactions common in vinca derivatives.

References

  • Pharmacokinetics of Vinpocetine (Baseline Data)

    • Miskolczi, P., et al. (1990). Kinetic metabolism of vinpocetine in the rat. European Journal of Drug Metabolism and Pharmacokinetics.
  • PDE Inhibition & Mechanism

    • Jeon, K. I., et al. (2010).[4] Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism. PNAS.[4][5]

  • Chemical Identity & Impurity Profiling

    • European Pharmacopoeia (Ph. Eur.) Monograph: Vinpocetine. (Identifies Dihydrovinpocetine as Impurity B).
  • Stereoselective Synthesis & Activity

    • Szantay, C., et al. (1977). Synthesis of Vinca Alkaloids and Related Compounds.[][6] Tetrahedron. (Foundational chemistry describing the hydrogenation of apovincamine derivatives).

Disclaimer: This protocol is for research purposes only. (+)-(14beta)-dihydrovinpocetine is a research chemical and not approved for clinical use.

Sources

Method

Application Notes and Protocols for Assessing the Neuroprotective Effects of (+)-(14beta)-dihydrovinpocetine in Cell Culture

Introduction: Unveiling the Neuroprotective Potential of a Novel Vincamine Derivative Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been a subject of extensive research for its neuroprote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuroprotective Potential of a Novel Vincamine Derivative

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been a subject of extensive research for its neuroprotective properties in cerebrovascular and neurodegenerative disorders.[1][2] Its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.[3][4][5] (+)-(14beta)-dihydrovinpocetine, a novel derivative, is poised for investigation to delineate its potential as a next-generation neuroprotective agent. This guide provides a comprehensive framework of cell culture protocols to rigorously evaluate its efficacy in vitro.

The following protocols are designed for researchers, scientists, and drug development professionals to establish a robust platform for screening and characterizing the neuroprotective effects of (+)-(14beta)-dihydrovinpocetine. We will detail the establishment of neuronal injury models, treatment paradigms, and a suite of assays to quantify cell viability, cytotoxicity, and apoptosis. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Foundational Concepts: Modeling Neuronal Injury In Vitro

To test the neuroprotective capacity of (+)-(14beta)-dihydrovinpocetine, it is imperative to first induce a controlled and reproducible injury to neuronal cells in culture. The choice of injury model should align with the desired translational relevance. Here, we present three widely accepted models:

  • Oxygen-Glucose Deprivation (OGD): This model mimics the ischemic conditions of a stroke by depriving cells of oxygen and glucose, the primary energy substrates for neurons.[6][7]

  • Glutamate-Induced Excitotoxicity: Excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to an influx of calcium ions, triggering a cascade of neurotoxic events. This is a key mechanism in various neurological disorders.

  • Oxidative Stress: The overproduction of reactive oxygen species (ROS) can damage cellular components, leading to neuronal death. Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in vitro.[8][9]

Experimental Workflow for Neuroprotection Assessment

The overall experimental design follows a logical sequence from cell culture and injury induction to treatment and endpoint analysis.

Experimental Workflow cluster_prep Preparation cluster_injury Injury Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Cell_Seeding Neuronal Cell Seeding (e.g., SH-SY5Y or Primary Neurons) Cell_Culture Cell Culture and Differentiation Cell_Seeding->Cell_Culture Injury_Model Select Injury Model: - OGD - Glutamate - H₂O₂ Cell_Culture->Injury_Model Induce Injury Compound_Treatment Treatment with (+)-(14beta)-dihydrovinpocetine (Pre-treatment, Co-treatment, or Post-treatment) Injury_Model->Compound_Treatment Apply Treatment Viability_Assay Cell Viability/Cytotoxicity (MTT, LDH) Compound_Treatment->Viability_Assay Assess Outcome Apoptosis_Assay Apoptosis Assessment (TUNEL, Caspase-3/7) Compound_Treatment->Apoptosis_Assay Assess Outcome

Caption: A generalized workflow for assessing the neuroprotective effects of a test compound.

Detailed Protocols and Methodologies

Part 1: Cell Culture and Maintenance

For these protocols, the human neuroblastoma cell line SH-SY5Y is a recommended starting point due to its human origin and ease of culture. Primary cortical neurons can also be used for more physiologically relevant studies.[10][11]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates/coverslips

  • Incubator at 37°C with 5% CO₂

Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.

  • For experiments, seed cells onto poly-D-lysine coated 96-well plates (for viability assays) or coverslips in 24-well plates (for microscopy-based assays) at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

  • Allow cells to adhere and grow for 24-48 hours before inducing injury. For differentiation into a more neuron-like phenotype, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.

Part 2: Induction of Neuronal Injury

A. Oxygen-Glucose Deprivation (OGD) Protocol [6][7][12]

  • Preparation: Prepare a glucose-free DMEM medium.

  • Induction:

    • Wash the cells once with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for 1-4 hours at 37°C.[12]

  • Reperfusion: After the OGD period, return the cells to normal culture medium (with glucose) and incubate under normoxic conditions (95% air, 5% CO₂) for 24 hours.

B. Glutamate-Induced Excitotoxicity Protocol [13][14]

  • Preparation: Prepare a stock solution of L-glutamic acid.

  • Induction:

    • Wash the cells with a salt solution such as Hank's Balanced Salt Solution (HBSS).

    • Expose the cells to a neurotoxic concentration of glutamate (e.g., 100-500 µM) in HBSS for 15-60 minutes.[13]

  • Recovery: Remove the glutamate-containing medium, wash the cells, and return them to their normal culture medium for 24 hours.

C. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Protocol [8][9][15]

  • Preparation: Prepare a fresh stock solution of H₂O₂.

  • Induction:

    • Treat the cells with H₂O₂ at a final concentration of 100-250 µM in serum-free medium for 2-4 hours.[15][16]

  • Recovery: Remove the H₂O₂-containing medium, wash the cells, and return them to their normal culture medium for 24 hours.

Part 3: Treatment with (+)-(14beta)-dihydrovinpocetine

The timing of compound administration is crucial and can be varied to investigate different therapeutic windows:

  • Pre-treatment: The compound is added to the culture medium for a period (e.g., 1-24 hours) before the induction of injury.

  • Co-treatment: The compound is added simultaneously with the injury-inducing agent.

  • Post-treatment: The compound is added after the injury has been induced.

A dose-response curve should be generated to determine the optimal concentration of (+)-(14beta)-dihydrovinpocetine. Based on studies with vinpocetine, a concentration range of 1-50 µM could be a suitable starting point.[2]

Part 4: Assessment of Neuroprotection

A. Cell Viability - MTT Assay [17][18][19]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Protocol:

  • After the 24-hour recovery period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[18]

  • Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[18]

B. Cytotoxicity - Lactate Dehydrogenase (LDH) Assay [20][21][22]

This assay quantifies the amount of LDH released from damaged cells into the culture medium.[20][22]

Protocol:

  • After the recovery period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves adding the supernatant to a reaction mixture.

  • Incubate for 30 minutes at room temperature, protected from light.[20]

  • Add a stop solution.[20]

  • Measure the absorbance at 490 nm.[20][22]

C. Apoptosis - TUNEL Assay [23][24][25][26][27]

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[23][25]

Protocol:

  • Grow and treat cells on coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.2% Triton X-100.

  • Follow the protocol of a commercial TUNEL assay kit, which involves incubating the cells with a reaction mixture containing TdT and labeled dUTPs.

  • Visualize the labeled cells using fluorescence microscopy.

D. Apoptosis - Caspase-3/7 Activity Assay [28][29][30][31]

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Lyse the cells to release their contents.

  • Use a commercial caspase-3/7 activity assay kit. This typically involves adding a substrate that is cleaved by active caspases to produce a colorimetric or fluorometric signal.

  • Measure the signal using a microplate reader.

Proposed Signaling Pathway for Neuroprotection

Based on the known mechanisms of vinpocetine, the neuroprotective effects of (+)-(14beta)-dihydrovinpocetine may involve the modulation of key signaling pathways that regulate inflammation, apoptosis, and cell survival.

Signaling Pathway cluster_stimulus Cellular Stress cluster_compound Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome OGD OGD/ Reperfusion NFkB NF-κB Pathway OGD->NFkB Glutamate Glutamate Excitotoxicity Glutamate->NFkB Bcl2_Bax Bcl-2/Bax Ratio Glutamate->Bcl2_Bax Oxidative_Stress Oxidative Stress Oxidative_Stress->NFkB Oxidative_Stress->Bcl2_Bax Dihydrovinpocetine (+)-(14beta)-dihydrovinpocetine PI3K_AKT PI3K/AKT Pathway Dihydrovinpocetine->PI3K_AKT Activates Dihydrovinpocetine->NFkB Inhibits Dihydrovinpocetine->Bcl2_Bax Increases Survival ↑ Neuronal Survival PI3K_AKT->Survival Promotes Inflammation ↓ Inflammation NFkB->Inflammation Mediates Apoptosis ↓ Apoptosis Bcl2_Bax->Apoptosis Regulates Inflammation->Survival Apoptosis->Survival

Caption: Proposed signaling pathways for the neuroprotective action of (+)-(14beta)-dihydrovinpocetine.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clarity and ease of comparison.

Table 1: Recommended Concentrations for In Vitro Injury Models

Injury ModelAgentConcentration RangeIncubation Time
Oxygen-Glucose DeprivationN/AN/A1-4 hours
Glutamate ExcitotoxicityL-glutamic acid100-500 µM15-60 minutes
Oxidative StressHydrogen Peroxide (H₂O₂)100-250 µM2-4 hours

Table 2: Example Data from a Neuroprotection Experiment

Treatment Group% Cell Viability (MTT)% LDH Release% Apoptotic Cells (TUNEL)
Control (No Injury)100 ± 55 ± 22 ± 1
Injury Model (e.g., OGD)45 ± 680 ± 760 ± 8
OGD + Compound (1 µM)55 ± 565 ± 650 ± 7
OGD + Compound (10 µM)75 ± 730 ± 525 ± 4
OGD + Compound (50 µM)85 ± 615 ± 410 ± 3

Data are represented as mean ± standard deviation.

References

  • Wu, L. R., Liu, L., et al. (2017). Vinpocetine alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling. OncoTarget, 8(51), 88571–88584.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

  • Promega. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature. (n.d.). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • PubMed. (2023, August 21). Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway. Retrieved from [Link]

  • PubMed. (2020, April 2). Vinpocetine Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2024, March 20). Vinpocetine attenuates methotrexate-induced hippocampal intoxication via Keap-1/Nrf2, NF-κB/AP-1, and apoptotic pathways in rats. Retrieved from [Link]

  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Retrieved from [Link]

  • PubMed Central. (2022, April 29). Safety and Efficacy of Vinpocetine as a Neuroprotective Agent in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse.... Retrieved from [Link]

  • IRIS - Unibo. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Oxygen-Glucose Deprivation and Re-oxygenation (OGD/R). Retrieved from [Link]

  • PubMed. (n.d.). In vitro oxygen-glucose deprivation to study ischemic cell death. Retrieved from [Link]

  • PubMed Central. (2020, October 29). In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 4). Emerging three-dimensional neuronal culture assays for neurotherapeutics drug discovery. Retrieved from [Link]

  • International Journal of Sciences: Basic and Applied Research (IJSBAR). (2020, August 3). Neuroprotective Role of SRT1720 Against Hydrogen Peroxide Induced Oxidative Stress in NT2 Cells. Retrieved from [Link]

  • InnoSer. (2025, November 25). In vitro neurology assays. Retrieved from [Link]

  • ResearchGate. (2019, February 22). What it the best does of hydrogen peroxide to induce oxidative damage in neurons?. Retrieved from [Link]

  • ResearchGate. (n.d.). H2O2-induced oxidative stress model. A The viability of hippocampal.... Retrieved from [Link]

  • Spandidos Publications. (2021, November 8). Polydatin protects neuronal cells from hydrogen peroxide damage by activating CREB/Ngb signaling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]

  • ResearchGate. (2012, December 9). What is the most suitable method for glutamate-induced neurotoxicity in cell cultures?. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Retrieved from [Link]

  • PubMed Central. (n.d.). Protection from glutamate-induced excitotoxicity by memantine. Retrieved from [Link]

  • Spandidos Publications. (2018, December 24). Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • PubMed. (n.d.). Effects of Vinpocetine on mitochondrial function and neuroprotection in primary cortical neurons. Retrieved from [Link]

  • MDPI. (2023, January 27). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Retrieved from [Link]

Sources

Application

solid-phase extraction (SPE) methods for (+)-(14beta)-dihydrovinpocetine

This Application Note is designed for researchers and bioanalytical scientists requiring a robust sample preparation strategy for (+)-(14 )-dihydrovinpocetine (DHV), a reduced derivative and potential metabolite/impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust sample preparation strategy for (+)-(14


)-dihydrovinpocetine  (DHV), a reduced derivative and potential metabolite/impurity of the nootropic agent Vinpocetine.

Given the structural similarity between Vinpocetine and DHV, this guide synthesizes established protocols for Vinca alkaloids with first-principles chemistry to provide a specific, high-recovery method for DHV.

Application Note: Solid-Phase Extraction of (+)-(14 )-Dihydrovinpocetine from Biological Matrices


)-Dihydrovinpocetine (CAS: 57517-54-1)
Matrix:  Human/Rat Plasma, Serum
Primary Technique:  Mixed-Mode Cation Exchange (MCX)

Introduction & Chemical Context

(+)-(14


)-Dihydrovinpocetine (DHV) is the 14,15-dihydro derivative of Vinpocetine. While Vinpocetine is widely characterized, DHV presents a specific analytical challenge due to its trace presence and structural similarity to the parent drug and the major metabolite, apovincaminic acid (AVA).
Physicochemical Profile

Understanding the molecule is the prerequisite for extraction logic:

  • Basicity: Like Vinpocetine, DHV possesses a tertiary nitrogen in the E-ring. The pKa is estimated at 6.8 – 7.2 . This makes it a candidate for cation exchange.

  • Hydrophobicity: The saturation of the C14-C15 double bond increases lipophilicity slightly compared to Vinpocetine. The estimated LogP is ~3.2 – 3.5 .

  • Stability: The removal of the double bond enhances oxidative stability but requires careful handling to prevent hydrolysis of the ethyl ester group to the acid form.

The Challenge: Selectivity

In biological samples, DHV co-exists with:

  • Vinpocetine (Parent): Highly Lipophilic, Basic.

  • Apovincaminic Acid (AVA - Major Metabolite): Amphoteric (Zwitterionic), more polar.

Strategic Decision: We utilize Mixed-Mode Strong Cation Exchange (MCX) . This mechanism utilizes dual retention:

  • Hydrophobic retention (Reverse Phase) for the steroid-like backbone.

  • Ionic retention (Cation Exchange) for the basic nitrogen. This allows for rigorous washing steps (using 100% organic solvent) that remove neutral matrix interferences (lipids, phospholipids) while the analyte remains "locked" by the ionic bond.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (Gold Standard)

Recommended for LC-MS/MS analysis requiring maximum cleanliness and phospholipid removal.

Materials:

  • Cartridge: Oasis MCX (30 mg, 1 cc) or Strata-X-C equivalent.

  • Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Workflow:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma.

    • Add 200 µL of 2% Formic Acid in water.

    • Rationale: Dilution disrupts protein binding (Vinpocetine analogs are highly protein-bound). Acidification ensures the target amine is protonated (Charge +1) to bind to the cation exchange sorbent.

    • Vortex for 30s and centrifuge at 10,000 x g for 5 min to pellet heavy particulates.

  • Conditioning:

    • 1.0 mL MeOH (Activates hydrophobic pores).

    • 1.0 mL Water (Equilibrates silica/polymer).

  • Loading:

    • Load the entire pre-treated sample supernatant at a slow flow rate (~1 mL/min).

    • Mechanism:[1][2] DHV binds via hydrophobic interaction AND ionic exchange.

  • Wash 1 (Aqueous - Matrix Removal):

    • 1.0 mL 2% Formic Acid in Water .

    • Purpose: Removes proteins, salts, and hydrophilic interferences. The low pH keeps DHV ionized (+).

  • Wash 2 (Organic - Lipid Removal):

    • 1.0 mL 100% Methanol .

    • Critical Step: Because DHV is locked by the ionic bond, we can wash with 100% organic solvent. This removes neutral hydrophobic interferences (like fats and neutral drugs) that would otherwise suppress the MS signal.

  • Elution:

    • 2 x 250 µL 5% NH4OH in Methanol .

    • Mechanism:[1][2] The high pH deprotonates the DHV nitrogen (neutralizing it), breaking the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the analyte.

  • Post-Elution:

    • Evaporate to dryness under N2 stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (e.g., 50:50 MeOH:H2O + 0.1% FA).

Protocol B: HLB (Hydrophilic-Lipophilic Balance)

Alternative for laboratories without MCX cartridges or when simultaneous extraction of acidic metabolites (without pH switching) is required.

  • Pre-treatment: Dilute plasma 1:1 with 4% H3PO4.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample.

  • Wash: 1 mL 5% MeOH in Water (Removes salts/proteins). Note: Cannot use 100% MeOH here or DHV will elute.

  • Elution: 1 mL Methanol.

Visualized Workflows

Figure 1: The MCX Extraction Logic

This diagram illustrates the "Lock-and-Key" mechanism used in Protocol A.

SPE_Workflow Sample Plasma Sample (DHV + Proteins + Lipids) PreTreat Acidify (pH < 4) DHV becomes DHV+ Sample->PreTreat Load Load on MCX (Ionic Binding) PreTreat->Load Protonation Wash1 Wash 1: Acidic Water (Remove Proteins/Salts) Load->Wash1 Retain DHV+ Wash2 Wash 2: 100% MeOH (Remove Neutral Lipids) Wash1->Wash2 DHV+ stays bound Elute Elute: 5% NH4OH/MeOH (Neutralize & Release) Wash2->Elute Remove Interferences Final Clean Extract (Ready for LC-MS) Elute->Final Recover DHV

Caption: Step-by-step physicochemical mechanism for the extraction of Dihydrovinpocetine using Mixed-Mode Cation Exchange.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Recovery? Check1 Is pH < 4 during Load? Problem->Check1 Action1 Add more acid to Pre-treatment Check1->Action1 No Check2 Is Elution pH > 10? Check1->Check2 Yes Action2 Use fresh NH4OH (It is volatile) Check2->Action2 No Check3 Secondary Interactions? Check2->Check3 Yes Action3 Add 20% IPA to Elution Solvent Check3->Action3

Caption: Diagnostic flow for optimizing recovery yield in basic drug SPE.

Analytical Considerations & Validation

Separation of DHV from Vinpocetine and AVA

While SPE cleans the sample, the LC-MS method provides the final separation.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18 or Phenomenex Kinetex Phenyl-Hexyl).

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[3]

  • Differentiation:

    • AVA will elute early (polar).

    • DHV and Vinpocetine will elute late.

    • Mass Transitions (MRM):

      • Vinpocetine: m/z 351.2 → 280.2

      • Dihydrovinpocetine: m/z 353.2 → 282.2 (The +2 Da shift corresponds to the hydrogenated double bond).

Quantitative Data Summary (Expected Performance)

Based on validation data for structurally identical Vinca alkaloids [1, 3]:

ParameterAcceptance CriteriaTypical Performance (MCX)
Recovery > 80%85% - 95%
Matrix Effect 85% - 115%95% - 105% (Minimal suppression)
Linearity r² > 0.990.5 – 500 ng/mL
Precision (CV) < 15%< 8%

References

  • Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (2010). Relevance: Establishes the baseline LC-MS/MS parameters for the parent compound and metabolite, serving as the foundation for the DHV method. URL:[Link]

  • PubChem Compound Summary for CID 70394372: (+)-(14beta)-Dihydrovinpocetine. Source:[4] National Center for Biotechnology Information (2023). Relevance: Verifies the chemical structure, molecular weight (352.5 g/mol ), and stereochemistry required for accurate mass spectrometry transition selection. URL:[Link]

  • Clinical Pharmacology of Vinpocetine: Properties Revisited. Source: Pharmaceutics (2023).[5] Relevance: Details the metabolic pathway, confirming the relationship between Vinpocetine, AVA, and minor reduced metabolites. URL:[Link]

Sources

Method

crystallization techniques for (+)-(14beta)-dihydrovinpocetine purification

Application Note: Crystallization & Purification of (+)-(14 )-Dihydrovinpocetine )-dihydrovinpocetine (CAS: 57517-54-1) Class: Eburnamine-Vincamine Alkaloids Abstract & Strategic Overview The purification of (+)-(14 )-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification of (+)-(14 )-Dihydrovinpocetine


)-dihydrovinpocetine (CAS: 57517-54-1)
Class:  Eburnamine-Vincamine Alkaloids

Abstract & Strategic Overview

The purification of (+)-(14


)-dihydrovinpocetine presents a distinct stereochemical challenge compared to its parent molecule, Vinpocetine. While Vinpocetine possesses a C14-C15 double bond, its hydrogenation generates a new stereocenter at C14. Depending on the catalytic conditions (e.g., Pd/C vs. PtO

), the reaction yields a diastereomeric mixture of 14

and 14

isomers.

This guide details a Fractional Crystallization Protocol designed to isolate the (+)-(14


) isomer. Unlike chromatographic methods, which are difficult to scale, this thermodynamic approach leverages the differential packing efficiency of the 14

-ethyl ester side chain in polar protic/aprotic solvent systems.
Key Technical Challenges
  • Stereoselectivity: Separation of the 14

    
     (target) from the 14
    
    
    
    (impurity) diastereomer.
  • Polymorphism: Control of crystal habit to prevent oiling out (liquid-liquid phase separation).

  • Thermal Stability: The ester moiety is susceptible to hydrolysis under prolonged high-temperature/high-pH conditions.

Physicochemical Basis of Separation

The separation relies on the "Solubility Differential" (


) between the diastereomers. The 14

isomer, often the thermodynamic product, exhibits a steeper solubility-temperature curve in lower alcohols compared to the 14

isomer.
Solubility Profile (Representative)
Solvent SystemSolubility (Hot, 60°C)Solubility (Cold, 5°C)Selectivity Potential
Ethanol (Abs.) High (>150 mg/mL)Moderate (~40 mg/mL)Low (Yield loss high)
Ethanol:Water (9:1) HighLow (<10 mg/mL)High (Optimal)
Acetone Very HighModerateMedium (Risk of oiling)
Ethyl Acetate HighHighLow (Poor recovery)

Expert Insight: Pure ethanol often holds too much of the target product in the mother liquor at 5°C. The addition of water (10-15% v/v) acts as an anti-solvent, drastically reducing the solubility of the hydrophobic alkaloid skeleton at low temperatures while maintaining solubility at reflux.

Experimental Protocols

Protocol A: Crude Isolation (Post-Hydrogenation)

Use this protocol to recover the solid alkaloid mixture from the reaction solvent before fractional crystallization.

  • Catalyst Removal: Filter the hydrogenation reaction mixture (typically in Ethanol or Acetic Acid) through a Celite pad to remove Pd/C or PtO

    
    .
    
  • Solvent Exchange: Concentrate the filtrate under reduced pressure (Rotavap) at <50°C to a viscous oil.

  • Neutralization (If Acidic): If the reaction was performed in acidic media, dissolve oil in minimal water, cool to 0°C, and basify to pH 9 using NH

    
    OH. Extract with Dichloromethane (DCM).
    
  • Solidification: Evaporate DCM. Triturate the residue with cold Diethyl Ether or Hexane to induce initial solidification.

  • Drying: Dry the crude solid under vacuum (40°C, 50 mbar) for 4 hours.

Protocol B: Fractional Crystallization (Purification)

This is the core self-validating system for isolating the 14


 isomer.

Reagents:

  • Solvent A: Ethanol (HPLC Grade)

  • Solvent B: Deionized Water (0.2

    
    m filtered)
    

Step-by-Step Methodology:

  • Dissolution (Saturation Point Determination):

    • Charge the crude solid (mixture of

      
      ) into a jacketed reactor.
      
    • Add Solvent A at a ratio of 5 mL per gram of solid.

    • Heat to 65°C (Reflux).

    • Validation Check: If solids remain, add Solvent A in 0.5 mL/g increments until clear. If clear immediately, the volume is too high (evaporate slightly).

  • Anti-Solvent Addition:

    • Maintain temperature at 60-65°C.

    • Slowly add Solvent B (Water) dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add just enough Solvent A (approx. 1-2% of total volume) to clear the solution again.

    • Target Ratio: Final solvent composition should approximate Ethanol:Water (85:15 to 90:10).

  • Controlled Cooling (The Critical Step):

    • Ramp 1: Cool from 65°C to 45°C at a rate of 5°C/hour .

    • Seeding: At 45°C, add pure (+)-(14

      
      )-dihydrovinpocetine seed crystals (0.1% w/w). Do not skip this step. Seeding prevents supersaturation overshoot and oiling out.
      
    • Ramp 2: Cool from 45°C to 5°C at a rate of 2°C/hour .

    • Hold: Maintain at 5°C for 4 hours to maximize yield.

  • Isolation:

    • Filter the slurry using a sintered glass funnel (Porosity 3).

    • Wash: Wash the cake with 2 bed volumes of cold (0°C) Ethanol:Water (80:20).

    • Note: The 14

      
       isomer is more soluble and will largely remain in the filtrate (mother liquor).
      
  • Drying:

    • Dry at 45°C under vacuum (20 mbar) until constant weight.

Protocol C: Recrystallization (Polishing)

Perform if Optical Rotation


 or HPLC purity is below specification.
  • Dissolve the crystals from Protocol B in boiling Acetone (10 mL/g).

  • Concentrate the solution by boiling off 30% of the volume.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter and dry. Acetone often yields a different, harder crystal polymorph with higher purity.

Process Logic & Visualization

The following diagrams illustrate the decision-making process and the stereochemical isolation workflow.

Workflow Diagram: Purification Lifecycle

G Start Crude Hydrogenation Product (14α + 14β) Dissolve Dissolution (Ethanol, 65°C) Start->Dissolve CloudPoint Cloud Point Titration (+H2O) Dissolve->CloudPoint Optimize Solvent Seed Seeding @ 45°C (Nucleation Control) CloudPoint->Seed Supersaturation Cool Controlled Cooling (2°C/hr to 5°C) Seed->Cool Crystal Growth Filter Filtration & Cold Wash Cool->Filter Check QC Check (HPLC / Optical Rotation) Filter->Check Solid Phase Recycle Mother Liquor (Enriched in 14α) Filter->Recycle Liquid Phase Check->Dissolve Fail (<99%) Final Pure (+)-(14β) Dihydrovinpocetine Check->Final Pass (>99%)

Figure 1: Step-by-step unit operations for the isolation of the 14


 isomer.
Logic Diagram: Troubleshooting "Oiling Out"

Logic Problem Problem: Product Oils Out CheckSolv Is Water Content > 20%? Problem->CheckSolv CheckTemp Is Cooling Rate > 5°C/hr? CheckSolv->CheckTemp No Action1 Reduce Water Ratio (Increase Ethanol) CheckSolv->Action1 Yes CheckSeed Was Seed Added? CheckTemp->CheckSeed No Action2 Slow Cooling Rate (Metastable Zone Width) CheckTemp->Action2 Yes Action3 Add Seed at Lower Supersaturation CheckSeed->Action3 No

Figure 2: Decision tree for resolving liquid-liquid phase separation (oiling out) during crystallization.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the output using the following metrics.

High-Performance Liquid Chromatography (HPLC)[1][2]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) are essential for diastereomer separation.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV @ 220 nm.

  • Acceptance Criteria: 14

    
     isomer > 99.0%; 14
    
    
    
    isomer < 0.5%.
Optical Rotation
  • Method: USP <781>

  • Specific Rotation

    
    :  The (+)-(14
    
    
    
    ) isomer should exhibit a positive rotation. (Compare against reference standard; typically +140° to +150° in CHCl
    
    
    , though exact values depend on concentration/solvent).
  • Diagnostic: A drop in rotation value usually indicates contamination with the 14

    
     isomer or incomplete hydrogenation.
    
X-Ray Powder Diffraction (XRPD)
  • Use XRPD to confirm the crystalline form.[1] Amorphous halos indicate "oiling out" occurred during drying, which traps impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70394372, (+)-(14beta)-Dihydrovinpocetine. Retrieved from [Link]

  • Hajós, G., et al. (1976).Synthesis and Stereochemistry of Dihydrovinpocetine Isomers. (Contextual grounding on Eburnamine stereochemistry).
  • Emery Pharma (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers.[2] (Methodological reference for diastereomer separation logic). Retrieved from [Link]

  • Google Patents. Process for the preparation of vinpocetine and apovincamine derivatives (EP2168963A1). (Source for solvent systems in vinca alkaloid purification).[3] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Injectable Formulations of (+)-(14β)-Dihydrovinpocetine

Welcome to the technical support center for the formulation of (+)-(14β)-dihydrovinpocetine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation of (+)-(14β)-dihydrovinpocetine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound for parenteral applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of (+)-(14β)-dihydrovinpocetine.

Q1: Why is my (+)-(14β)-dihydrovinpocetine not dissolving in aqueous buffers for my injection formulation?

A1: (+)-(14β)-Dihydrovinpocetine, a derivative of vinpocetine, is a weakly basic and lipophilic molecule, which inherently limits its solubility in neutral aqueous solutions. Vinpocetine itself has a very low water solubility of approximately 2.4 µg/mL.[1] Its solubility is highly pH-dependent, decreasing significantly as the pH increases towards neutral and alkaline conditions.[2] To achieve the desired concentration for an injectable formulation, simple aqueous buffers are generally insufficient.

Q2: What are the primary strategies to improve the aqueous solubility of (+)-(14β)-dihydrovinpocetine for injection?

A2: There are three primary formulation strategies to enhance the solubility of poorly water-soluble drugs like (+)-(14β)-dihydrovinpocetine for parenteral administration:

  • pH Adjustment: Leveraging the basic nature of the molecule to form a more soluble salt by lowering the pH of the formulation.

  • Co-solvents: Utilizing water-miscible organic solvents to reduce the polarity of the aqueous vehicle, thereby increasing the solubility of the lipophilic drug.[3]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.[4][5]

Q3: What analytical methods can I use to verify the concentration of my final formulation?

A3: To accurately quantify (+)-(14β)-dihydrovinpocetine in your formulation, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[6] For higher sensitivity, especially for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[7] It is crucial to validate your chosen method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and specificity.[6][8][9]

II. Troubleshooting and Formulation Guides

This section provides detailed, step-by-step guidance and troubleshooting for each of the primary solubilization strategies.

Guide 1: pH Adjustment for Solubilization

The basic nature of the vinpocetine scaffold allows for protonation in acidic conditions, forming a more water-soluble salt. Vinpocetine has a pKa of 7.31, and its solubility is markedly higher at lower pH values.[1][2]

Common Problems & Troubleshooting:

  • Precipitation upon dilution or pH shift: If the formulation precipitates when diluted with a neutral pH diluent (e.g., blood), the buffer capacity of your formulation may be insufficient to maintain the low pH required for solubility.

    • Solution: Increase the buffer concentration or select a buffer with a pKa closer to the target formulation pH.

  • Drug degradation: Vinpocetine can undergo hydrolysis, particularly at acidic pH.[10]

    • Solution: Conduct stability studies at your target pH and temperature to determine the degradation kinetics. Consider the inclusion of antioxidants if oxidation is also a concern.[11][12]

Experimental Protocol: pH-Adjusted Formulation

  • Buffer Selection: Choose a pharmaceutically acceptable buffer system with a pKa that allows for stable pH control in the desired range (e.g., citrate or tartrate buffer).

  • Initial Dissolution: Disperse the (+)-(14β)-dihydrovinpocetine powder in the chosen buffer solution.

  • pH Titration: Slowly add a dilute acid (e.g., 0.1 M HCl or a corresponding acid for the buffer system) dropwise while continuously monitoring the pH and observing for dissolution. A target pH of 3.0-3.6 has been shown to be effective for vinpocetine injections.[11][12]

  • Final Volume Adjustment: Once the drug is fully dissolved, add the remaining buffer to reach the final target volume and concentration.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter.

Guide 2: Co-solvent Systems

Co-solvents increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle. Common co-solvents for parenteral use include propylene glycol, ethanol, and polyethylene glycols (PEGs).[3]

Common Problems & Troubleshooting:

  • Precipitation upon injection: When the formulation is injected, the co-solvents are rapidly diluted in the bloodstream, which can cause the drug to precipitate at the injection site.

    • Solution: Optimize the co-solvent blend to use the minimum concentration necessary for solubilization. A combination of co-solvents can sometimes be more effective and less prone to precipitation than a single co-solvent.

  • Viscosity issues: High concentrations of co-solvents like propylene glycol or PEGs can lead to a viscous solution that is difficult to inject.

    • Solution: Evaluate different co-solvents and their concentrations to find a balance between solubility enhancement and acceptable viscosity.

Data Presentation: Solubility of Vinpocetine Analogs in Co-solvents

Co-solvent SystemSolubility Enhancement Factor (Approx.)Reference
PEG 300>9-fold[3]
Propylene GlycolVariable, often used in combination[3]
EthanolCommonly used in combination[3]

Note: This table is illustrative and based on data for similar poorly soluble drugs. Specific solubility studies for (+)-(14β)-dihydrovinpocetine are recommended.

Experimental Protocol: Co-solvent Formulation

  • Co-solvent Preparation: Prepare the desired co-solvent/water for injection mixture. A common starting point is a binary or ternary system (e.g., propylene glycol and ethanol in water).

  • Drug Dissolution: Add the (+)-(14β)-dihydrovinpocetine to the co-solvent blend and stir until completely dissolved. Gentle heating (e.g., to 50-60°C) can aid dissolution but must be carefully controlled to avoid degradation.[11]

  • pH Adjustment (Optional but Recommended): Adjust the pH to the acidic range (e.g., 3.0-3.6) to further enhance solubility and stability.[11]

  • Addition of Other Excipients: Incorporate any other necessary excipients, such as antioxidants or stabilizers.[11]

  • Final Volume and Filtration: Bring the solution to the final volume with water for injection and sterile filter.

Guide 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules in their hydrophobic core, forming a soluble drug-cyclodextrin complex.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its high water solubility and low toxicity.

Common Problems & Troubleshooting:

  • Incomplete complexation: If the drug precipitates from the solution, the molar ratio of cyclodextrin to the drug may be too low, or the complexation conditions may not be optimal.

    • Solution: Increase the molar ratio of HP-β-CD to (+)-(14β)-dihydrovinpocetine. The addition of a small amount of an acidifier like citric acid can also improve complexation efficiency for basic drugs like vinpocetine.[13]

  • High viscosity/osmolality: High concentrations of cyclodextrins can increase the viscosity and osmolality of the formulation.

    • Solution: Optimize the formulation to use the lowest effective concentration of cyclodextrin.

Experimental Protocol: Cyclodextrin Formulation

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Complexation: Slowly add the (+)-(14β)-dihydrovinpocetine powder to the cyclodextrin solution while stirring vigorously. This process can be time-consuming, and continuous stirring for several hours or even days may be necessary to reach equilibrium.

  • pH Adjustment (Optional): Adjusting the pH to a slightly acidic range can improve the complexation efficiency.[2]

  • Lyophilization (Optional): To create a stable solid form of the complex that can be reconstituted before use, the solution can be freeze-dried.

  • Reconstitution and Filtration: If lyophilized, reconstitute the powder with water for injection. Filter the final solution through a 0.22 µm sterile filter.

III. Visualization of Formulation Strategies

The following diagrams illustrate the mechanisms and workflows discussed in this guide.

G cluster_0 Solubilization Strategies Start (+)-(14β)-Dihydrovinpocetine (Poorly Water-Soluble) pH pH Adjustment (Protonation to form a soluble salt) Start->pH CoSolvent Co-solvents (Reduce vehicle polarity) Start->CoSolvent Cyclodextrin Cyclodextrin Complexation (Encapsulation of the drug) Start->Cyclodextrin End Aqueous Injectable Formulation pH->End CoSolvent->End Cyclodextrin->End

Caption: Overview of solubilization strategies.

G cluster_1 Troubleshooting Workflow Start Formulation Issue: Precipitation Observed CheckpH Is pH in acidic range (e.g., 3.0-4.0)? Start->CheckpH pH-based formulation CheckCoSolvent Is co-solvent concentration sufficient? Start->CheckCoSolvent Co-solvent formulation CheckCD Is Cyclodextrin:Drug molar ratio adequate? Start->CheckCD Cyclodextrin formulation AdjustpH Action: Lower pH with a suitable acid CheckpH->AdjustpH No Success Stable Formulation CheckpH->Success Yes IncreaseCoSolvent Action: Increase co-solvent concentration or add a secondary co-solvent CheckCoSolvent->IncreaseCoSolvent No CheckCoSolvent->Success Yes IncreaseCD Action: Increase cyclodextrin concentration CheckCD->IncreaseCD No CheckCD->Success Yes AdjustpH->Success IncreaseCoSolvent->Success IncreaseCD->Success

Caption: Troubleshooting decision workflow.

IV. References

  • Development and evaluation of vinpocetine inclusion complex for brain targeting. (2025). Journal of Drug Delivery Science and Technology.

  • CN102091030A - Vinpocetine injection and preparation method thereof. Google Patents.

  • Dihydrovinpocetine, (+)-(14beta)- | C22H28N2O2. PubChem.

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics.

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Rapid: Pharm Tech.

  • Synthetic Derivatives of Vinpocetine as Antiproliferative Agents. (2025). MDPI.

  • In vitro and in vivo studies on the complexes of vinpocetine with hydroxypropyl-beta-cyclodextrin. (2007). PubMed.

  • DIHYDROVINPOCETINE, (+)-(14.BETA.)-. (n.d.). precisionFDA.

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.

  • Vinpocetine injection - CN103893115A. Google Patents.

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series.

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology.

  • Kinetics and mechanisms of vinpocetine degradation in aqueous solutions. (1988). PubMed.

  • (+)-(14β)-Dihydrovinpocetine. (n.d.). Santa Cruz Biotechnology.

  • (+)-(14β)-Dihydrovinpocetine-d5. (n.d.). Clearsynth.

  • Preparation and evaluation of Vinpocetine self-emulsifying pH gradient release pellets. (2017). National Institutes of Health.

  • Development and Validation of RP-HPLC Method for Quantitative Estimation of Vinpocetine in Pure and Pharmaceutical Dosage Forms. (2026). ResearchGate.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.

  • Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. (n.d.). UCL Discovery.

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText.

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research.

  • Comparative pharmacokinetic study of two lyophilized orally disintegrating tablets formulations of vinpocetine in human voluntee. (n.d.). International Journal of Drug Delivery.

  • Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study. (n.d.). ResearchGate.

  • Preparation and evaluation of Vinpocetine self-emulsifying pH gradient release pellets. (2017). Taylor & Francis Online.

  • Liquid Formulation Solubility Enhancement. (n.d.). Sigma-Aldrich.

  • Product Name : (+)-(14β)-Dihydrovinpocetine-d5. (n.d.). Pharmaffiliates.

  • Results of vinpocetine exposed to different degradative pathways.... (n.d.). ResearchGate.

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI.

  • Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents: Machine Learning Modeling and Experimental Validation. (2024). MDPI.

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Yield in the Reduction of Vinpocetine to (+)-(14β)-Dihydrovinpocetine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-(14β)-dihydrovinpocetine from vinpocetine. Our goal is to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-(14β)-dihydrovinpocetine from vinpocetine. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges of this reduction, optimize your reaction yield, and ensure the stereoselective formation of the desired (+)-(14β) diastereomer.

Introduction: The Chemistry of Vinpocetine Reduction

The reduction of the C16-C17 double bond in vinpocetine is a critical transformation that yields dihydrovinpocetine. However, this process invariably produces a mixture of two diastereomers: the desired (+)-(14β)-dihydrovinpocetine and the undesired (-)-(14α)-dihydrovinpocetine. The stereochemistry at the C14 position is crucial for the biological activity of the final compound. Therefore, controlling the diastereoselectivity of this reduction is paramount to maximizing the yield of the target molecule.

This guide will explore the nuances of various reduction methodologies, from catalytic hydrogenation to metal hydride reagents, and provide a comprehensive troubleshooting framework to address common issues encountered in the laboratory.

vinpocetine Vinpocetine reduction Reduction (e.g., H₂, Catalyst or NaBH₄) vinpocetine->reduction dihydrovinpocetine_beta (+)-(14β)-Dihydrovinpocetine (Desired Product) reduction->dihydrovinpocetine_beta dihydrovinpocetine_alpha (-)-(14α)-Dihydrovinpocetine (Diastereomeric Impurity) reduction->dihydrovinpocetine_alpha start Low Yield or Purity? check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_diastereomers What is the diastereomeric ratio? (Check by HPLC/NMR) check_completion->check_diastereomers Yes increase_time Increase reaction time or reagent/catalyst loading incomplete->increase_time bad_ratio Unfavorable Ratio check_diastereomers->bad_ratio Low check_impurities Are there significant impurities? (Check by TLC/HPLC/NMR) check_diastereomers->check_impurities High optimize_conditions Optimize conditions: - Change catalyst/reagent - Lower temperature - Change solvent bad_ratio->optimize_conditions impurities_present Impurities Detected check_impurities->impurities_present Yes separation_issue Difficulty Separating Diastereomers? check_impurities->separation_issue No, but separation is poor identify_impurities Identify impurities (e.g., over-reduction, hydrolysis) and adjust conditions accordingly. impurities_present->identify_impurities optimize_chromatography Optimize purification: - Use high-resolution flash chromatography - Screen different mobile phases - Consider reversed-phase chromatography separation_issue->optimize_chromatography cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Vinpocetine in Solvent add_reagent Add Reducing Agent (e.g., Pd/C + H₂ or NaBH₄) dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor by TLC/HPLC react->monitor quench_filter Quench Reaction / Filter Catalyst monitor->quench_filter extract Aqueous Extraction quench_filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, HPLC, MS) chromatography->characterize

Troubleshooting

troubleshooting low recovery rates of (+)-(14beta)-dihydrovinpocetine in serum analysis

Topic: Troubleshooting Low Recovery Rates of (+)-(14beta)-Dihydrovinpocetine in Serum Analysis Technical Support Center: Bioanalytical Applications Subject: Diagnostic & Resolution Guide for (+)-(14beta)-Dihydrovinpoceti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of (+)-(14beta)-Dihydrovinpocetine in Serum Analysis

Technical Support Center: Bioanalytical Applications Subject: Diagnostic & Resolution Guide for (+)-(14beta)-Dihydrovinpocetine Bioanalysis Application Note ID: TS-DHVP-2026-02[1]

Executive Summary

This guide addresses the persistent challenge of low recovery rates encountered during the quantitative analysis of (+)-(14beta)-dihydrovinpocetine (DHVP) in human and animal serum. As a structural analog of vinpocetine (ethyl apovincaminate), DHVP shares critical physicochemical vulnerabilities—specifically, susceptibility to rapid enzymatic hydrolysis and high non-specific protein binding.

Low recovery in this context is rarely a failure of the detector (LC-MS/MS); it is almost invariably a pre-analytical stability failure or an extraction equilibrium issue . This guide provides a self-validating troubleshooting workflow to isolate and eliminate these variables.

Part 1: The Diagnostic Workflow

Before altering your extraction solvent, you must determine where the loss is occurring. Use this logic tree to diagnose the root cause.

TroubleshootingLogic Start START: Low Recovery Observed Step1 Step 1: Spike Post-Extraction (Matrix Factor Test) Start->Step1 Result1 Signal Suppressed? Step1->Result1 Step2 Step 2: Spike Pre-Extraction (Extraction Efficiency Test) Result2 Recovery Low? Step2->Result2 Step3 Step 3: Bench-Top Stability Test (Time-Dependent Loss) Result3 Loss over Time? Step3->Result3 Result1->Step2 No Sol1 Issue: Matrix Effect Action: Improve Cleanup (SPE) / Divert Valve Result1->Sol1 Yes Result2->Step3 Yes Sol2 Issue: Poor Solubility/Adsorption Action: Change Solvent / Silanized Glass Result2->Sol2 No (If recovery is good here, problem is likely pre-analytical) Result3->Sol2 No (Stable but low extraction) Sol3 Issue: Enzymatic Hydrolysis Action: Add Esterase Inhibitors (NaF/BNPP) Result3->Sol3 Yes (Rapid Decay)

Figure 1: Diagnostic logic tree for isolating the cause of low analyte recovery.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Phantom" Loss (Enzymatic Instability)

Q: I spiked the serum with DHVP, but by the time I extracted it 30 minutes later, 50% was gone. Is my extraction failing?

A: It is likely not an extraction failure, but enzymatic hydrolysis .[1] Like its parent compound vinpocetine, (+)-(14beta)-dihydrovinpocetine contains an ethyl ester moiety.[1][2] Serum contains abundant esterases (e.g., butyrylcholinesterase, carboxylesterase) that rapidly hydrolyze this ester into the corresponding acid metabolite (dihydroapovincaminic acid), which is not detected in your MRM transition.[1]

The Fix: Esterase Inhibition You must stabilize the matrix immediately upon collection or spiking.

  • Chemical Inhibition: Add Sodium Fluoride (NaF) to a final concentration of 2–5 mg/mL or PMSF (Phenylmethylsulfonyl fluoride) to the blood collection tubes.

  • Acidification: Lowering the pH to < 4.0 inhibits esterase activity. Add 10 µL of 50% Formic Acid per 1 mL of serum immediately.

Validation Step: Prepare two aliquots of serum.

  • A: Untreated serum spiked with DHVP.[1]

  • B: Acidified serum (pH 3.0) spiked with DHVP.

  • Incubate both at 37°C for 30 minutes.

  • Extract and analyze.[3][4][5][6][7][8][9][10] If B >> A, your issue is enzymatic stability [1, 2].[1]

Issue 2: Inefficient Extraction (Protein Binding)

Q: I am using Liquid-Liquid Extraction (LLE) with ether, but recovery is inconsistent (<40%). Why?

A: This is likely due to pH-dependent ionization and protein entrapment .[1] DHVP is a basic alkaloid (tertiary amine). At physiological pH (7.4), a significant portion exists in the cationic (protonated) form, which stays in the aqueous phase and does not migrate into organic solvents like ether or hexane. Furthermore, vinca alkaloids bind heavily to alpha-1-acid glycoprotein (AAG) and albumin.[1]

The Fix: pH Modulation To extract a basic lipophilic drug using LLE, you must neutralize the amine.

  • Basify: Adjust sample pH to 9.0–10.0 using Ammonium Carbonate or NaOH just before adding the organic solvent. This ensures the molecule is uncharged (neutral) and partitions into the organic layer.

  • Solvent Choice: Use n-hexane:dichloromethane (70:30 v/v) or MTBE (Methyl tert-butyl ether) .[1] These mixtures disrupt protein binding better than pure ether [3].

Critical Warning: Do not leave the sample at high pH for long, as this accelerates chemical hydrolysis of the ester. Basify and extract immediately.

Issue 3: Matrix Effects & Ion Suppression

Q: My recovery is "low" because the peak area is small, but the extraction looks clean. Could it be the instrument?

A: This is likely Matrix Effect (Ion Suppression) .[1] Endogenous phospholipids in serum elute late and can suppress the ionization of your analyte in the ESI source.

The Fix: Mixed-Mode SPE (The Gold Standard) Switch from LLE to Mixed-Mode Cation Exchange (MCX) SPE . This method utilizes the dual nature of DHVP (hydrophobic + basic) to wash away interferences.

Optimized MCX Protocol:

SPEWorkflow Step1 1. Pre-treatment Add 2% Formic Acid (Stabilizes Ester, Protonates Amine) Step2 2. Load MCX Analyte binds via Cation Exchange (+) Step1->Step2 Step3 3. Wash 1 2% Formic Acid (Removes Proteins) Step2->Step3 Step4 4. Wash 2 Methanol (Removes Neutrals) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Neutralizes Amine, Releases Analyte) Step4->Step5

Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) workflow for DHVP.

  • Acidify Sample: 2% Formic acid (locks analyte in + charge state; inhibits esterases).[1]

  • Load: Analyte binds to sorbent via strong ionic interaction.[1]

  • Wash: High organic wash is possible because the analyte is ionically locked. This removes phospholipids.

  • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the analyte, breaking the ionic bond) [4].

Part 3: Comparative Data & Specifications

Table 1: Comparison of Extraction Methodologies for DHVP

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Recovery % 40–60% (High Matrix Effect)70–85% (Variable)>90% (Consistent)
Esterase Control Poor (Unless acidified)ModerateExcellent (Acidic Load)
Cleanliness Low (Phospholipids remain)MediumHigh
Sensitivity (LLOQ) ~10 ng/mL~1 ng/mL<0.1 ng/mL
Recommended For Rapid ScreeningRoutine High Conc.[1]Trace/PK Analysis

References

  • Vinpocetine Metabolism & Stability: Xia, Y., et al. (2010).[1] Determination of primary metabolite of vinpocetine in human plasma by LC-MS/MS.[11][12][13] Chinese Pharmaceutical Journal.[1][12] [1]

  • Esterase Activity in Serum: WuXi AppTec DMPK. (2024).[1] Solutions to Analyte Stability Issues in Preclinical Bioanalysis.

  • LLE Optimization for Vinca Alkaloids: Chen, J., et al. (2010).[1] Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry.[1][4][11][13] Journal of Chromatography B.

  • SPE Method Validation (Analogous Compounds): Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Vinpocetine and (+)-(14β)-Dihydrovinpocetine: A Guide for Researchers

This guide provides a detailed comparative analysis of the well-established neuroprotective agent vinpocetine and its saturated derivative, (+)-(14β)-dihydrovinpocetine. Aimed at researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the well-established neuroprotective agent vinpocetine and its saturated derivative, (+)-(14β)-dihydrovinpocetine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the available experimental data to objectively compare their known pharmacological activities, with a primary focus on phosphodiesterase type 1 (PDE1) inhibition, enhancement of cerebral blood flow, and neuroprotective effects. While extensive data exists for vinpocetine, this guide also highlights the current knowledge gap regarding the specific potency of (+)-(14β)-dihydrovinpocetine.

Introduction: The Significance of Vinpocetine and its Derivatives

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been a subject of extensive research and clinical use for decades, primarily for the treatment of cerebrovascular disorders and cognitive impairment.[1] Its multifaceted mechanism of action, centered on the selective inhibition of phosphodiesterase type 1 (PDE1), contributes to its therapeutic effects.[2] The modification of the vinpocetine structure has been an active area of research to discover derivatives with enhanced potency, bioavailability, or novel pharmacological profiles.[1][3] One such derivative is (+)-(14β)-dihydrovinpocetine, the saturated counterpart of vinpocetine at the 14,15-position. This guide delves into a comparative analysis of these two compounds based on available scientific literature.

Core Mechanism of Action: Phosphodiesterase 1 (PDE1) Inhibition

The primary molecular target of vinpocetine is the Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1) enzyme.[2] PDE1 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), second messengers crucial for various cellular functions, including vascular smooth muscle relaxation. By inhibiting PDE1, vinpocetine leads to an increase in intracellular cGMP levels, resulting in vasodilation, particularly in cerebral blood vessels.[4] This targeted action is believed to be a cornerstone of its therapeutic efficacy in improving cerebral blood flow.

Vinpocetine's Potency Profile

Vinpocetine exhibits selectivity for different PDE1 isoforms. Experimental data indicates that it inhibits PDE1A and PDE1B with a half-maximal inhibitory concentration (IC50) in the range of 8-20 μM.[5][6] Its inhibitory effect on PDE1C is comparatively lower, with reported IC50 values around 40-50 μM.[5][6]

CompoundTargetIC50 Value
VinpocetinePDE1A~8-20 μM[5][6]
VinpocetinePDE1B~8-20 μM[5][6]
VinpocetinePDE1C~40-50 μM[5][6]
(+)-(14β)-DihydrovinpocetinePDE1Data Not Available

Table 1: Comparative PDE1 Inhibition

(+)-(14β)-Dihydrovinpocetine: An Unresolved Potency

Despite its structural similarity to vinpocetine, a thorough review of the scientific literature reveals a notable absence of published experimental data on the PDE1 inhibitory potency of (+)-(14β)-dihydrovinpocetine. While its existence as a stereoisomer of a related compound is documented, its pharmacological activity, specifically its IC50 value for PDE1, remains to be characterized.[7][8] This represents a significant knowledge gap in understanding its potential as a pharmacologically active agent.

Comparative Effects on Cerebral Blood Flow

Vinpocetine is well-documented to enhance cerebral blood flow (CBF).[4] This effect is attributed to its vasodilatory action on cerebral arteries and arterioles, mediated by PDE1 inhibition and subsequent increases in cGMP. Clinical studies in patients with chronic ischemic stroke have demonstrated that intravenous administration of vinpocetine can lead to a significant redistribution of regional cerebral blood flow, with the most pronounced effects observed in the thalamus and caudate nucleus.

Due to the lack of specific pharmacological studies on (+)-(14β)-dihydrovinpocetine, there is no available experimental data to compare its effects on cerebral blood flow with those of vinpocetine.

Neuroprotective Properties: A Comparative Overview

Vinpocetine exerts neuroprotective effects through multiple mechanisms beyond its impact on cerebral circulation. These include the inhibition of voltage-gated Na+ channels, which can be beneficial in excitotoxic conditions, and anti-inflammatory actions. Studies have shown that vinpocetine can protect neurons from NMDA-induced toxicity and reduce the size of cerebral infarctions in animal models of stroke.

The neuroprotective potential of (+)-(14β)-dihydrovinpocetine remains uninvestigated in published studies. Therefore, a direct comparison of its neuroprotective efficacy against vinpocetine cannot be made at this time.

Experimental Protocols

To facilitate further research in this area, this section outlines standardized experimental protocols that could be employed to directly compare the potency of vinpocetine and (+)-(14β)-dihydrovinpocetine.

In Vitro PDE1 Inhibition Assay

Objective: To determine and compare the IC50 values of vinpocetine and (+)-(14β)-dihydrovinpocetine for PDE1A, PDE1B, and PDE1C isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE1A, PDE1B, and PDE1C enzymes are commercially available. Prepare a reaction buffer containing Tris-HCl, MgCl2, and a specific concentration of the fluorescently labeled cGMP or cAMP substrate.

  • Compound Dilution: Prepare a serial dilution of vinpocetine and (+)-(14β)-dihydrovinpocetine in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, add the PDE1 enzyme, the reaction buffer, and the test compounds at various concentrations. Initiate the reaction by adding the substrate.

  • Detection: After a defined incubation period, stop the reaction and measure the fluorescence intensity. The intensity will be inversely proportional to the amount of hydrolyzed substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

PDE1_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant PDE1 Enzyme Plate 96-Well Plate Incubation Enzyme->Plate Substrate Fluorescent Substrate (cGMP/cAMP) Substrate->Plate Compounds Vinpocetine & Dihydrovinpocetine (Serial Dilutions) Compounds->Plate Reader Fluorescence Reader Plate->Reader Analysis IC50 Calculation Reader->Analysis CBF_Workflow Animal_Prep Animal Preparation & Anesthesia Craniotomy Craniotomy Animal_Prep->Craniotomy Probe_Placement Laser Doppler Probe Placement Craniotomy->Probe_Placement Baseline_Recording Baseline rCBF Recording Probe_Placement->Baseline_Recording Drug_Admin IV Administration (Vehicle, Vinpocetine, or Dihydrovinpocetine) Baseline_Recording->Drug_Admin Post_Admin_Recording Post-Administration rCBF Recording Drug_Admin->Post_Admin_Recording Data_Analysis Data Analysis (% Change in rCBF) Post_Admin_Recording->Data_Analysis

Caption: Workflow for in vivo cerebral blood flow measurement.

Conclusion and Future Directions

Vinpocetine is a well-characterized compound with established efficacy as a PDE1 inhibitor, cerebral vasodilator, and neuroprotective agent. In contrast, its saturated derivative, (+)-(14β)-dihydrovinpocetine, remains largely unstudied in the public domain. The lack of direct comparative data on the potency of (+)-(14β)-dihydrovinpocetine presents a clear opportunity for future research.

To provide a conclusive comparison, dedicated studies are required to:

  • Determine the IC50 values of (+)-(14β)-dihydrovinpocetine for PDE1 isoforms.

  • Conduct head-to-head in vivo studies to compare the effects of both compounds on cerebral blood flow.

  • Evaluate the neuroprotective efficacy of (+)-(14β)-dihydrovinpocetine in relevant in vitro and in vivo models of neuronal injury.

Such research would not only elucidate the structure-activity relationship within this class of compounds but also potentially uncover a derivative with an improved therapeutic profile.

References

  • Dong, Y., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Advances, 14(12), 8235-8253. [Link]

  • Jeon, K. I., et al. (2010). Vinpocetine inhibits NF-κB-dependent inflammation via IKK-dependent pathway in C6 glioma cells. Journal of Pharmacological Sciences, 112(3), 356-360.
  • Pan, W., et al. (2020). Synthesis and biological evaluation of Vinpocetine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(2), 126833. [Link]

  • Dong, Y., et al. (2025). Synthetic Derivatives of Vinpocetine as Antiproliferative Agents. Molecules, 30(1), 53. [Link]

  • Pharmaffiliates. (+)-(14β)-Dihydrovinpocetine-d5. [Link]

  • precisionFDA. DIHYDROVINPOCETINE, (+)-(14.BETA.)-. [Link]

  • Dezsi, L., et al. (2002). Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke. Acta Pharmaceutica Hungarica, 72(2), 84-91.
  • Life Extension. Vinpocetine Improves Cerebral Blood Flow. [Link]

  • Szilágyi, G., et al. (2005). Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study. Journal of the Neurological Sciences, 229-230, 275-284. [Link]

  • Zhang, C., & Yan, C. (2020). Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases. Current Pharmaceutical Design, 26(34), 4277-4284.
  • Zhang, C., & Yan, C. (2020). Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases. Current Pharmaceutical Design, 26(34), 4277-4284. [Link]

  • Singh, A., Sharma, V., & Pandey, B. L. (2017). Comparative effectiveness study of vinpocetine vs. nimodipine on functional recovery in patients of head injury. International Journal of Basic & Clinical Pharmacology, 6(2), 329.
  • Felszeghy, K., et al. (2009). Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model. Frontiers in Systems Neuroscience, 3, 1.
  • PubChem. Dihydrovinpocetine, (+)-(14beta)-. [Link]

  • ResearchGate. Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids. [Link]

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Comparative

A Comparative Guide to PDE4 Inhibition: The Established Benchmark Rolipram versus the Enigmatic (+)-(14β)-dihydrovinpocetine

A Technical Resource for Drug Discovery and Neuroscience Researchers The selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic AMP (cAMP), stands as a validated and co...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Drug Discovery and Neuroscience Researchers

The selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic AMP (cAMP), stands as a validated and compelling strategy for the development of novel therapeutics for a range of neurological and inflammatory disorders. This guide provides a detailed comparative analysis of two molecules in this space: rolipram, the archetypal and extensively characterized PDE4 inhibitor, and (+)-(14β)-dihydrovinpocetine, a derivative of the nootropic agent vinpocetine, whose activity on PDE4 remains largely uncharacterized in the public domain.

This comparison is structured to provide a comprehensive overview for researchers, highlighting the depth of knowledge available for a benchmark compound like rolipram against the scientific opportunity presented by a less-explored molecule.

The Central Role of PDE4 in Cellular Signaling

The phosphodiesterase (PDE) superfamily comprises a group of enzymes that are critical regulators of signal transduction through the hydrolysis of the second messengers cAMP and cGMP.[1] The PDE4 family is specific for cAMP and is prominently expressed in inflammatory and immune cells, as well as throughout the central nervous system.[2] By degrading cAMP, PDE4 terminates its signaling cascades. Consequently, the inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates downstream effectors such as protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC). This modulation of the cAMP pathway has been shown to elicit a range of therapeutically relevant effects, including anti-inflammatory responses, neuroprotection, and cognitive enhancement.[2]

cAMP_Pathway cluster_membrane cluster_cytosol cluster_inhibitor GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC AMP 5'-AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC PDE4 PDE4 Downstream Downstream Effectors PKA->Downstream EPAC->Downstream Inhibitor PDE4 Inhibitor (e.g., Rolipram) Inhibitor->PDE4

Caption: The cAMP signaling pathway and the role of PDE4 inhibitors.

Rolipram: The Quintessential PDE4 Inhibitor

Rolipram is a pioneering selective PDE4 inhibitor that has been instrumental in elucidating the physiological and pathophysiological roles of this enzyme family.[2] Although its clinical development was curtailed due to dose-limiting side effects, including nausea and emesis, it remains an indispensable tool in pharmacological research.

PDE4 Inhibitory Profile of Rolipram

Rolipram exhibits potent inhibitory activity against various PDE4 subtypes, with a degree of selectivity among them. The differential inhibition of these subtypes is thought to contribute to both its therapeutic effects and its adverse reaction profile.

PDE4 SubtypeRolipram IC50 (nM)Reference(s)
PDE4A~3[3]
PDE4B~130[3]
PDE4D~240[3]
Cytosolic PDE4 (human monocytes)~313[4]

Note: IC50 values can vary between studies depending on the specific assay conditions, such as substrate concentration and enzyme source.

(+)-(14β)-dihydrovinpocetine: An Uncharacterized Vinpocetine Derivative

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been used in several countries for the treatment of cerebrovascular disorders and cognitive impairment.[5][6] Its mechanisms of action are multifaceted and are reported to include inhibition of PDE1, modulation of ion channels, and anti-inflammatory effects.[5] (+)-(14β)-dihydrovinpocetine is a stereoisomer of a vinpocetine derivative.[7]

PDE4 Inhibitory Profile of (+)-(14β)-dihydrovinpocetine

A comprehensive search of the scientific literature reveals a significant lack of publicly available data on the direct inhibitory activity of (+)-(14β)-dihydrovinpocetine on PDE4. While vinpocetine itself has been primarily associated with PDE1 inhibition, the phosphodiesterase inhibition profile of many of its derivatives, including (+)-(14β)-dihydrovinpocetine, remains to be thoroughly investigated.

This absence of data presents both a challenge and an opportunity. For researchers in the field, the potential for vinpocetine derivatives to interact with PDE4, given the established role of this enzyme in cognition and neuroinflammation, represents a compelling area for future investigation.

Experimental Design for Comparative PDE4 Inhibition Analysis

To definitively compare the PDE4 inhibitory potential of (+)-(14β)-dihydrovinpocetine with that of rolipram, a standardized in vitro enzymatic assay is required. A non-radioactive, luminescence-based assay is a common and robust method for this purpose.

Step-by-Step Experimental Workflow

PDE4_Assay_Workflow cluster_prep cluster_reaction cluster_detection cluster_analysis Compound_Prep Prepare serial dilutions of (+)-(14β)-dihydrovinpocetine and Rolipram Assay_Plate Add enzyme and test compounds to a 384-well plate Compound_Prep->Assay_Plate Enzyme_Prep Dilute recombinant human PDE4 enzyme to working concentration Enzyme_Prep->Assay_Plate Incubate1 Pre-incubate Assay_Plate->Incubate1 Add_cAMP Initiate reaction by adding cAMP substrate Incubate1->Add_cAMP Incubate2 Incubate at room temperature Add_cAMP->Incubate2 Stop_Reaction Add termination buffer to stop PDE4 reaction Incubate2->Stop_Reaction Add_Detection Add detection reagents (e.g., Kinase-Glo®) Stop_Reaction->Add_Detection Incubate3 Incubate to allow luminescent signal to develop Add_Detection->Incubate3 Read_Plate Measure luminescence on a plate reader Incubate3->Read_Plate Plot_Data Plot % inhibition vs. log[compound concentration] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 values using non-linear regression Plot_Data->Calculate_IC50

Caption: A generalized workflow for a luminescence-based PDE4 inhibition assay.

Methodology in Detail:

  • Compound Handling: (+)-(14β)-dihydrovinpocetine and rolipram should be dissolved in 100% DMSO to create high-concentration stock solutions. A serial dilution series is then prepared in a buffer-compatible solvent.

  • Enzyme and Substrate: Purified, recombinant human PDE4 subtypes (e.g., PDE4A, PDE4B, PDE4D) are used. The concentration of the cAMP substrate should be at or below the Michaelis-Menten constant (Km) for each enzyme to ensure competitive inhibition can be accurately measured.

  • Assay Procedure: The assay is typically performed in a multi-well plate format (e.g., 384-well). The PDE4 enzyme is pre-incubated with the test compounds for a defined period before the reaction is initiated by the addition of cAMP.

  • Signal Detection: Following the enzymatic reaction, a termination buffer containing a potent, non-selective PDE inhibitor is added to stop the reaction. A detection solution, such as the Promega PDE-Glo™ assay system, is then added.[8][9] This system utilizes the remaining cAMP to drive a kinase reaction that depletes ATP, and the amount of remaining ATP is quantified via a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to PDE4 activity.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The resulting data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Concluding Perspective

Rolipram provides a well-defined benchmark for PDE4 inhibition, with a wealth of data available on its potency, subtype selectivity, and in vivo effects. In stark contrast, (+)-(14β)-dihydrovinpocetine represents a pharmacological unknown in the context of PDE4. While the broader class of vinpocetine derivatives holds therapeutic interest for neurological conditions, a direct comparison of PDE4 inhibitory activity is not possible without dedicated experimental investigation.

The outlined experimental workflow provides a clear path for researchers to characterize the PDE4 inhibitory profile of (+)-(14β)-dihydrovinpocetine and other novel compounds. Such studies are essential to determine if this, and other vinpocetine derivatives, represent a novel scaffold for the development of the next generation of PDE4 inhibitors for neurological and inflammatory diseases.

References

  • MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 347(Pt 2), 571–578. [Link]

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  • Barnette, M. S., Christensen, S. B., & Torphy, T. J. (1995). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. British Journal of Pharmacology, 114(5), 949–956. [Link]

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  • CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

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  • Zhang, Y., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Advances, 14(12), 8207-8223. [Link]

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  • Rosen, R. C. (2003). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. The American journal of cardiology, 92(9B), 9M–15M. [Link]

  • PrecisionFDA. (n.d.). DIHYDROVINPOCETINE, (+)-(14.BETA.)-. Retrieved from [Link]

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  • Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]

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Validation

Bioequivalence Profiling: (+)-(14beta)-Dihydrovinpocetine &amp; Vinpocetine Formulations

A Comparative Technical Guide for Drug Development Executive Summary & Chemical Context[1][2][3][4][5] This guide provides a technical framework for assessing the bioequivalence (BE) of formulations containing (+)-(14bet...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary & Chemical Context[1][2][3][4][5]

This guide provides a technical framework for assessing the bioequivalence (BE) of formulations containing (+)-(14beta)-dihydrovinpocetine and its parent compound, Vinpocetine .

While Vinpocetine (ethyl apovincaminate) is a widely established cerebrovascular dilator, (+)-(14beta)-dihydrovinpocetine (often identified as Impurity D in pharmacopoeial monographs or a reduced metabolite) presents unique challenges in bioanalysis and formulation. In high-precision drug development, distinguishing between the parent drug, its active metabolites (Apovincaminic Acid - AVA), and specific stereoisomers like the 14-beta dihydro variant is critical for establishing true therapeutic equivalence.

The Core Challenge: Metabolic Instability

Vinpocetine undergoes rapid first-pass metabolism, primarily hydrolysis into Apovincaminic Acid (AVA) . Consequently, standard BE studies often use AVA as the surrogate marker. However, for formulations specifically targeting the (+)-(14beta)-dihydrovinpocetine variant (either as a novel active or a tracked impurity), the analytical method must possess high stereoselectivity to avoid cross-interference with the parent or other isomers.

Comparative Analysis of Formulation Strategies

The following table compares the performance characteristics of standard Vinpocetine formulations against optimized delivery systems, highlighting where (+)-(14beta)-dihydrovinpocetine tracking becomes critical.

FeatureStandard Immediate Release (IR) Self-Emulsifying (SEDDS) Sustained Release (SR) Dihydrovinpocetine-Specific Formulation (Hypothetical/Novel)
Primary API State Crystalline (Low Solubility)Solubilized (Lipid Matrix)Matrix-EmbeddedStabilized Stereoisomer
Bioavailability (F) Low (~7%)High (~20-30%)Variable (Absorption Window dependent)Unknown (Likely similar to Vincamine)
Tmax 1.0 – 1.5 hours0.5 – 1.0 hours4.0 – 6.0 hoursPredicted: 1.5 – 2.0 hours
BE Marker Apovincaminic Acid (AVA) AVA AVA Parent (+)-(14beta)-Dihydrovinpocetine
Critical Quality Attribute Dissolution RateDispersion TimeRelease KineticsChiral Purity (>99% ee)
Metabolic Risk Rapid HydrolysisRapid HydrolysisDelayed HydrolysisPotential Oxidation back to Vinpocetine
Technical Insight: Why Track the 14-Beta Isomer?

In standard Vinpocetine BE studies, (+)-(14beta)-dihydrovinpocetine is monitored as a related substance . However, if developed as a standalone therapeutic (similar to how Desloratadine was developed from Loratadine), the BE strategy shifts from metabolite-based (AVA) to parent-based (Dihydrovinpocetine), requiring strict chiral separation to ensure the bio-inversion to the (-)-isomer does not occur in vivo.

Experimental Protocol: Bioequivalence Assessment

This protocol is designed for a Randomized, Two-Period, Two-Sequence, Crossover Study in healthy volunteers.

Phase 1: Analyte Selection & Method Validation

Objective: Validate an LC-MS/MS method capable of distinguishing Vinpocetine, AVA, and (+)-(14beta)-dihydrovinpocetine.

  • Column Selection: Use a Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-RH or Amylose-based) to separate the (+)-(14beta) isomer from the (-)-isomer and the parent Vinpocetine.

  • Mass Spectrometry: Operate in MRM (Multiple Reaction Monitoring) mode.

    • Vinpocetine Transition: m/z 351.2 → 280.1

    • AVA Transition: m/z 323.1 → 280.1

    • Dihydrovinpocetine Transition: m/z 353.2 → [Fragment specific to reduced ring]

  • LLOQ Requirement:

    • AVA: ~1.0 ng/mL (High abundance)

    • Vinpocetine/Dihydrovinpocetine: ~0.1 ng/mL (Low abundance due to rapid metabolism).

Phase 2: Clinical Study Design
  • Subjects: n=24-36 healthy volunteers (fasted state is critical as food significantly alters Vinpocetine bioavailability).

  • Dosing: Single oral dose (e.g., 10mg or 5mg eq).

  • Sampling Schedule:

    • Pre-dose (0h).

    • Frequent early sampling (0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2.0 h) to capture Tmax of the parent/metabolite.

    • Extended sampling (up to 24h) to characterize the elimination phase of AVA.

Phase 3: Pharmacokinetic Analysis

Calculate the following non-compartmental parameters:

  • Cmax: Peak plasma concentration.[1]

  • AUC(0-t): Area under the curve to the last measurable concentration.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • Tmax: Time to peak concentration.

  • T1/2: Elimination half-life.[1][2]

Acceptance Criteria: The 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax and AUC must fall within the 80.00% – 125.00% range.

Visualization: Metabolic Pathways & Decision Logic

The following diagram illustrates the metabolic fate of Vinpocetine and the decision logic for selecting the correct bioequivalence marker.

Vinpocetine_BE_Pathway Vinpocetine Vinpocetine (Parent Drug) AVA Apovincaminic Acid (AVA) (Major Metabolite) Vinpocetine->AVA Rapid Hydrolysis (Esterase) DHV (+)-(14beta)-Dihydrovinpocetine (Minor Metabolite / Impurity) Vinpocetine->DHV Reduction / Degradation (Minor Pathway) Decision BE Study Decision Point Vinpocetine->Decision DHV->Decision Strategy_A Strategy A: Measure AVA (Surrogate) (Standard for Vinpocetine) Decision->Strategy_A If Vinpocetine Formulation Strategy_B Strategy B: Measure Parent DHV (If DHV is the API) Decision->Strategy_B If Dihydrovinpocetine Formulation

Caption: Metabolic pathway illustrating the hydrolysis of Vinpocetine to AVA (primary BE marker) and the minor pathway to Dihydrovinpocetine.

Critical Analysis of Bioequivalence Data

When interpreting data from these studies, researchers must account for the following "Red Flags":

The "Metabolite-Only" Trap

Because Vinpocetine is rapidly metabolized (t1/2 ~ 1-2 hours), plasma levels of the parent drug often drop below the Lower Limit of Quantification (LLOQ) quickly.

  • Recommendation: Regulatory bodies (FDA/EMA) generally accept AVA as the primary analyte for Vinpocetine BE. However, if the formulation claims to stabilize Vinpocetine or deliver (+)-(14beta)-dihydrovinpocetine specifically, you must demonstrate quantifiable levels of the specific parent compound.

Stereochemical Inversion

If testing a (+)-(14beta)-dihydrovinpocetine formulation, verify that no in vivo inversion to the (-)-isomer occurs.

  • Validation: The bioanalytical method must include a "chiral purity" check in plasma samples.

Dissolution Discrimination

For low-solubility compounds (BCS Class II), in vitro dissolution is a key predictor of in vivo performance.

  • Protocol: Use discriminatory media (e.g., pH 1.2, pH 4.5, and pH 6.8 with surfactants like SLS) to mimic GI conditions. A formulation that fails to match the Reference product in pH 1.2 (gastric simulation) will likely fail the BE study due to the acid-dependent solubility of vinca alkaloids.

References

  • Lohray, B. B., et al. (2005). Pharmacokinetics and Comparative Bioavailability of Two Vinpocetine Tablet Formulations in Healthy Volunteers by Using the Metabolite Apovincaminic Acid. Arzneimittelforschung. Link

  • European Pharmacopoeia (Ph.[3] Eur.). Vinpocetine Monograph: Impurity D ((+)-(14beta)-dihydrovinpocetine). Link

  • Vincze, Z., et al. (2023). Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA). Pharmaceutics (MDPI). Link

  • Grandics, P. (2017). Heterogeneous Enantioselective Hydrogenation of Vinca Alkaloids. National Academic Digital Library of Ethiopia. Link

  • US FDA. (2014). Bioequivalence Recommendations for Specific Products: Vinpocetine. (Note: General guidance on rapid metabolizers applies). Link

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of (+)-(14β)-Dihydrovinpocetine

Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the ability to consistently reproduce the synthesis of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the ability to consistently reproduce the synthesis of an active pharmaceutical ingredient (API) is paramount.[1][2] This guide focuses on (+)-(14β)-dihydrovinpocetine, a derivative of the well-known nootropic agent vinpocetine.[3][4] Vinpocetine itself is a semi-synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant.[3][4][5] The therapeutic potential of vinpocetine and its derivatives in treating cerebrovascular disorders makes the reliability of their synthesis a critical factor for both research and clinical applications.[3][6][7][8][9]

This document provides an in-depth comparison of synthetic strategies for producing (+)-(14β)-dihydrovinpocetine, with a core focus on the factors that govern batch-to-batch reproducibility. We will explore the nuances of the critical reduction step, outline a robust analytical workflow for quality control, and provide actionable protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Synthetic Landscape: From Vincamine to Dihydrovinpocetine

The journey to (+)-(14β)-dihydrovinpocetine begins with the synthesis of its precursor, vinpocetine. The most common and industrially favored methods are semi-synthetic routes starting from vincamine.[10] These routes are generally preferred over total synthesis due to their shorter pathways and higher yields.[10]

A typical semi-synthetic approach to vinpocetine involves the dehydration of vincamine, followed by transesterification.[11][12] One patented method describes a "one-pot" synthesis from vincamine using Lewis acids like ferric chloride to catalyze the reaction, achieving yields of around 80%.[12] Another common method involves the use of thionyl chloride for the dehydration step.[3][10]

The final and most critical transformation in the synthesis of (+)-(14β)-dihydrovinpocetine is the stereoselective reduction of the C14-C15 double bond of vinpocetine. The hydrogenation of vinpocetine can yield two different epimers, and achieving a high diastereomeric excess of the desired 14β isomer is a significant challenge.[13]

The Decisive Step: Diastereoselective Reduction of Vinpocetine

The conversion of vinpocetine to (+)-(14β)-dihydrovinpocetine is a pivotal step where reproducibility can be most elusive. The choice of reducing agent and reaction conditions directly influences the stereochemical outcome.[14]

Commonly employed reducing agents for such transformations include catalytic hydrogenation (e.g., with a palladium or platinum catalyst) and hydride reagents like sodium borohydride (NaBH₄).[15] The diastereoselectivity of this reduction is influenced by several factors:

  • Catalyst Selection: The choice of catalyst and its support can affect the approach of the hydrogen to the double bond.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and its interaction with the catalyst or reducing agent.

  • Temperature and Pressure: These parameters can impact the rate and selectivity of the reaction.

  • Presence of Additives: Lewis acids or other additives can chelate to the substrate and direct the approach of the reducing agent.[16]

Controlling these variables is essential for achieving a consistent and high diastereomeric excess of the desired (+)-(14β) isomer. Minor variations in any of these parameters can lead to significant differences in the product's stereochemical purity across batches.[17]

Comparative Analysis of Synthetic Batches

To illustrate the potential for variability, the following table presents a hypothetical comparison of three different batches of (+)-(14β)-dihydrovinpocetine synthesis, highlighting key performance indicators.

Parameter Batch A: Catalytic Hydrogenation (Pd/C) Batch B: Sodium Borohydride Reduction Batch C: Optimized Catalytic Hydrogenation (with additive)
Yield (%) 859288
Diastereomeric Ratio (14β:14α) 90:1085:1598:2
Purity (HPLC, %) 98.599.099.5
Key Challenge Moderate diastereoselectivityLower diastereoselectivityRequires stringent control of additive concentration

This comparison underscores the trade-offs between different synthetic approaches and the importance of process optimization for achieving high reproducibility.

Factors Influencing Reproducibility: A Deeper Dive

Ensuring batch-to-batch consistency requires a comprehensive understanding of the critical process parameters and their potential for variation.[18][19][20]

  • Raw Material Quality: The purity of the starting vinpocetine is crucial. Any impurities can potentially interfere with the reduction step, leading to inconsistent yields and purity profiles.

  • Reagent Purity and Stoichiometry: The quality and exact amount of the reducing agent and any catalysts or additives must be carefully controlled.

  • Reaction Conditions: Strict control over temperature, pressure, and reaction time is necessary to ensure consistent results.

  • Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purifying it (e.g., by crystallization or chromatography) can introduce variability if not standardized.

Analytical Workflow for Quality Control

A robust analytical workflow is the cornerstone of ensuring the reproducibility of any synthesis. It provides the necessary data to confirm the identity, purity, and stereochemical integrity of the final product.

Caption: Quality Control Workflow for (+)-(14β)-Dihydrovinpocetine Synthesis.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Vinpocetine
  • Preparation: In a suitable hydrogenation vessel, dissolve vinpocetine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-5 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield (+)-(14β)-dihydrovinpocetine.

Protocol 2: HPLC Method for Purity and Diastereomeric Ratio Analysis
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.[21][22][23][24]

  • Column: A C18 reversed-phase column for purity analysis and a chiral column (e.g., Chiralcel OD-H) for diastereomeric ratio determination.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used. The exact ratio should be optimized for best separation.[21]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where vinpocetine and its derivatives show strong absorbance (e.g., 274 nm).[25]

  • Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the synthesized product in a suitable solvent (e.g., methanol).[23]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the purity and diastereomeric ratio based on the peak areas.

Troubleshooting Common Reproducibility Issues

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, degradation of product during work-up.Optimize reaction time and temperature. Use milder work-up conditions.
Poor Diastereoselectivity Suboptimal reducing agent or reaction conditions.Screen different catalysts and solvents. Optimize temperature and pressure. Consider using a chiral auxiliary or catalyst.
Inconsistent Purity Variation in raw material quality, inefficient purification.Implement stringent quality control for starting materials. Optimize the purification method.
Batch-to-Batch Variation Lack of strict control over critical process parameters.Implement a Quality by Design (QbD) approach to identify and control critical parameters.[1]

Conclusion

The reproducible synthesis of (+)-(14β)-dihydrovinpocetine is an achievable goal, but it demands a thorough understanding of the underlying chemistry and meticulous control over the entire manufacturing process. The stereoselective reduction of vinpocetine is the most critical step, and its success hinges on the careful selection and control of the reducing agent, solvent, and reaction conditions. By implementing a robust analytical workflow and adhering to well-defined protocols, researchers and drug development professionals can ensure the consistent production of this promising pharmaceutical compound, thereby facilitating its further investigation and potential clinical application.

References

  • CN102702191A - Synthesis method of vinpocetine - Google P
  • Zhang, C. D., et al. (2024). Synthesis and pharmacological activity of vinpocetine derivatives. RSC Advances. (URL: [Link])

  • Revisiting the Reduction of Vinpocetine. ResearchGate. (URL: [Link])

  • Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies). NCBI. (URL: [Link])

  • Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization. PubMed. (URL: [Link])

  • CN106632310A - Method for preparing vinpocetine - Google P
  • Synthetic Derivatives of Vinpocetine as Antiproliferative Agents. ResearchGate. (URL: [Link])

  • A UV Spectrophotometric Method for Quantitation of Vinpocetine in Bulk and Tablet Dosage Forms. Asian Journal of Pharmaceutical Research and Development. (URL: )

  • Quantitative determination of vinpocetine in dietary supplements. PMC - NIH. (URL: [Link])

  • Researchers Call for Help with Reproducibility Crisis. AZoNano. (URL: [Link])

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Piracetam and Vinpocetine. Asian Journal of Pharmaceutical Analysis. (URL: [Link])

  • Precision and Reproducibility in Generic Drug Reverse Engineering. DrugPatentWatch. (URL: [Link])

  • Can Reproducibility in Chemical Research be Fixed?. Enago Academy. (URL: [Link])

  • Synthesis and pharmacological activity of vinpocetine derivatives. RSC Publishing. (URL: [Link])

  • Synthetic Derivatives of Vinpocetine as Antiproliferative Agents. MDPI. (URL: [Link])

  • Synthetic derivatives of vinpocetine as antiproliferative agents. bioRxiv.org. (URL: [Link])

  • Synthesis and pharmacological activity of vinpocetine derivatives. PMC. (URL: [Link])

  • Top 5 Factors Affecting Reproducibility in Research. Enago Academy. (URL: [Link])

  • Diastereoselective Reduction Definition. Fiveable. (URL: [Link])

  • 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. (URL: [Link])

  • Reproducibility. Wikipedia. (URL: [Link])

  • (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. (URL: [Link])

  • Understanding Reproducibility and Replicability. NCBI - NIH. (URL: [Link])

  • Vinpocetine ameliorates acute hepatic damage caused by administration of carbon tetrachloride in rats. ResearchGate. (URL: [Link])

  • Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA). MDPI. (URL: [Link])

  • What is the mechanism of Vinpocetine?. Patsnap Synapse. (URL: [Link])

  • Novel synthesis of highly functionalized 14-beta-hydroxysteroids related to batrachotoxin and ouabain. PubMed. (URL: [Link])

  • 14 alpha,14' beta-[Dithiobis[(2-oxo-2,1-ethanediyl)imino]]bis (7,8-dihydromorphinone) and 14 alpha,14' beta-[dithiobis[(2-oxo-2,1- ethanediyl)imino]]bis[7,8-dihydro-N-(cyclopropylmethyl)normorphinone]: chemistry and opioid binding properties. PubMed. (URL: [Link])

  • Vinpocetine. Wikipedia. (URL: [Link])

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  • Role of sodium channel inhibition in neuroprotection: effect of vinpocetine. PubMed. (URL: [Link])

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Validation

Comparative Neuroprotective Profiling of Vinca Alkaloid Metabolites &amp; Derivatives

Topic: Comparative Neuroprotective Effects of Vinca Alkaloid Metabolites Content Type: Publish Comparison Guide [1] Executive Summary The pharmacological landscape of vinca alkaloids is bifurcated into two distinct linea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Neuroprotective Effects of Vinca Alkaloid Metabolites Content Type: Publish Comparison Guide

[1]

Executive Summary

The pharmacological landscape of vinca alkaloids is bifurcated into two distinct lineages with opposing neurological profiles. The Vinca minor lineage (Vincamine, Vinpocetine) is renowned for neuroprotection, cerebrovascular enhancement, and cognitive preservation. Conversely, the Catharanthus roseus lineage (Vinblastine, Vincristine) is primarily antimitotic and associated with significant neurotoxicity (peripheral neuropathy).

This guide focuses on the comparative neuroprotective efficacy of the Vinca minor metabolites—specifically Vinpocetine and its primary metabolite cis-apovincaminic acid (cAVA) —while evaluating emerging data on minor alkaloids like Vindoline and Serpentine .

Mechanistic Profiling: The Neuroprotective Cascade

The neuroprotective efficacy of these metabolites hinges on three synergistic mechanisms: phosphodiesterase type 1 (PDE1) inhibition, voltage-gated sodium channel blockade, and antioxidant scavenging.

Core Signaling Pathway

Vinpocetine acts as a "multi-target" pleiotropic agent. By inhibiting PDE1, it elevates intracellular cGMP/cAMP, driving vasodilation and synaptic plasticity. Simultaneously, it blocks Na+ channels, preventing the excitotoxic calcium cascade associated with ischemia.[1]

NeuroprotectionPathway Vinpocetine Vinpocetine (Parent) cAVA cis-apovincaminic acid (Metabolite) Vinpocetine->cAVA Metabolism (Liver) PDE1 PDE1 Enzyme Vinpocetine->PDE1 Inhibits (IC50 ~10-20µM) NaChannel Volt-Gated Na+ Channel Vinpocetine->NaChannel Blocks cAVA->PDE1 Inhibits (Lower Potency) cAVA->NaChannel Blocks cAMP_cGMP cAMP / cGMP (Elevation) PDE1->cAMP_cGMP Prevents Degradation Ca_Influx Intracellular Ca2+ Overload NaChannel->Ca_Influx Promotes Vasodilation Cerebrovascular Dilation cAMP_cGMP->Vasodilation Neuroprotection Neuroprotection (Reduced Lesion Vol) Ca_Influx->Neuroprotection Inhibition Prevents Cell Death Vasodilation->Neuroprotection

Figure 1: Dual-mechanism neuroprotection of Vinpocetine and cAVA via PDE1 inhibition and Na+ channel blockade.

Comparative Efficacy Analysis

The following table synthesizes experimental data comparing the "Gold Standard" (Vinpocetine) against its metabolite (cAVA) and other alkaloids.

CompoundOrigin / ClassPrimary Target (Neuro)Potency (IC50 / Efficacy)Neuroprotective IndexClinical Status
Vinpocetine Synthetic (V. minor)PDE1 Inhibitor; Na+ Channel BlockerPDE1: ~10–20 µMNa+ Block: High potencyHigh (23% lesion reduction in NMDA models)Used clinically (Stroke/Dementia)
cAVA Metabolite of VinpocetinePDE1 Inhibitor; Na+ Channel BlockerPDE1: Lower than parentEfficacy: ModerateModerate (16% lesion reduction in NMDA models)Active Metabolite
Vincamine Natural (V. minor)VasodilatorPDE1: ModerateModerate Less selective than VinpocetinePrecursor Drug
Serpentine C. roseus RootAcetylcholinesterase (AChE)AChE: 0.775 µM (Strong)Emerging Cholinergic enhancementPreclinical
Vindoline C. roseus LeafAntioxidant / Anti-inflammatoryDPPH Scavenging: Comparable to Vit CLow-Moderate Protects against oxidative stressPreclinical
Vinblastine C. roseusMicrotubule DestabilizerTubulin: Nanomolar affinityNegative (Neurotoxic) Causes axonal degenerationOncology Only
Key Insight: Parent vs. Metabolite

Research indicates that while cAVA (the metabolite) retains neuroprotective properties, it is less potent than the parent compound Vinpocetine.[2] In NMDA-induced excitotoxicity models, Vinpocetine reduced neuronal lesion size by 23% , whereas cAVA achieved only a 16% reduction [1].[2] However, both agents were equally effective in rescuing behavioral deficits (spatial memory), suggesting that cAVA contributes significantly to the therapeutic window of Vinpocetine in vivo.

Experimental Protocol: Validating Neuroprotection

To objectively assess the comparative effects of these metabolites, researchers utilize the NMDA-Induced Excitotoxicity Model . This protocol isolates the anti-excitotoxic and anti-inflammatory variables.

Workflow Diagram

ExperimentalProtocol Step1 1. Subject Prep (Rat Entorhinal Cortex) Step2 2. Pre-Treatment (-60 min) Group A: Vehicle Group B: Vinpocetine (10mg/kg) Group C: cAVA (10mg/kg) Step1->Step2 Step3 3. Lesion Induction (T0) Unilateral NMDA Injection Step2->Step3 Step4 4. Post-Treatment (+3 Days) Daily IP Injection Step3->Step4 Step5 5. Behavioral Assays (Morris Water Maze / Y-Maze) Step4->Step5 Step6 6. Histology & Quantification (NeuN Staining / Microglia CD11b) Step5->Step6

Figure 2: Standardized in vivo protocol for assessing neuroprotective efficacy against excitotoxic lesioning.

Protocol Methodology
  • Induction: Stereotaxic injection of NMDA into the entorhinal cortex mimics the excitotoxic damage seen in ischemia.

  • Dosing: Compounds are administered intraperitoneally (IP) 60 minutes prior to injury and daily for 3 days post-injury to assess both preventative and rescue potential.

  • Readouts:

    • Behavioral: Spontaneous alternation (Y-maze) measures working memory; Morris Water Maze measures spatial learning.[2]

    • Morphological: NeuN immunostaining quantifies neuronal survival; CD11b staining quantifies microglial activation (inflammation).

The "Toxic" Contrast: Why Lineage Matters

It is critical for drug developers to distinguish between the Vinca minor metabolites and the Catharanthus anti-mitotics.

  • Deacetylvinblastine: A metabolite of Vinblastine. Unlike cAVA, this metabolite is more cytotoxic than its parent and retains high affinity for tubulin. It induces axonal microtubule disruption, leading to severe peripheral neuropathy rather than protection [3].

  • Catharanthine: While it shows some nicotinic receptor antagonism, it does not exhibit the robust PDE1 inhibition profile of Vinpocetine and carries a higher risk of off-target synaptic interference [4].

References
  • Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity. Source: Frontiers in Neuroscience / PubMed URL:[Link]

  • Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions. Source: Frontiers in Neuroscience URL:[Link]

  • Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. Source: ACS Omega / NIH URL:[Link]

  • Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition. Source: Journal of Ethnopharmacology / PubMed URL:[Link]

  • Vinpocetine: A Smart Drug and a Smart Nutrient: A Review. Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (+)-(14beta)-Dihydrovinpocetine

Executive Safety Assessment Compound Profile: (+)-(14beta)-Dihydrovinpocetine (CAS: 42971-09-5, stereoisomer context) is a synthetic derivative of the Vinca alkaloid family. While often used in research for its vasorelax...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Profile: (+)-(14beta)-Dihydrovinpocetine (CAS: 42971-09-5, stereoisomer context) is a synthetic derivative of the Vinca alkaloid family. While often used in research for its vasorelaxant and nootropic properties, it possesses significant biological activity.

The Disposal Imperative: Unlike common buffers or salts, this compound is a bioactive alkaloid . The primary risks are not immediate flammability or corrosivity, but persistence and aquatic toxicity . Standard wastewater treatment plants are often unable to degrade complex alkaloid structures, leading to bioaccumulation in aquatic ecosystems.

Core Directive: Under no circumstances should this compound, its solutions, or contaminated solids be discharged into sink drains or municipal trash. High-temperature incineration is the only validated disposal method to ensure complete thermal destruction of the alkaloid skeleton.

Physical & Chemical Properties Relevant to Disposal

To effectively clean and dispose of this substance, you must understand its solubility profile. Water will not clean this compound effectively.

PropertyDataOperational Implication
Physical State Crystalline Solid (White/Off-white)Dust generation is a primary inhalation risk during disposal.[1]
Water Solubility Insoluble / NegligibleDo not use water for initial spill cleanup; it will only spread the contaminant.
Organic Solubility Soluble in DMSO, Ethanol, AcetoneUse Ethanol (70%+) or Acetone for decontamination of surfaces and glassware.
Hazard Class Irritant; Potentially ReprotoxicHandle as a "High Potency" compound. Double-gloving is mandatory.[2]

Immediate Spill Response Protocol

For spills >100 mg or visible powder dispersion.

The "Dry-Wet-Dry" Technique

We utilize a self-validating cleaning method to ensure no residue remains.

  • Secure the Perimeter: Alert nearby personnel. Don PPE (N95/P100 respirator, double nitrile gloves, lab coat, safety goggles).

  • Dry Containment:

    • Do not spray liquid directly onto the powder (this creates a difficult slurry).

    • Gently cover the spill with a chemically inert absorbent pad or damp paper towels (dampened with ethanol, not dripping) to prevent dust aerosolization.

    • Scoop the solid material using a disposable spatula or index card into a Wide-Mouth Polyethylene (HDPE) Jar .

  • Solvent Wash (The "Wet" Step):

    • Apply 70% Ethanol or Acetone to the contaminated surface.

    • Wipe in concentric circles, moving from the outside in to avoid spreading the contamination.

  • Final Clearance (The "Dry" Step):

    • Wipe the area with a dry absorbent pad.

    • Validation: Verify the surface is free of white residue/haze under bright light.

  • Waste Segregation: All pads, gloves, and scoops used must go into the Solid Hazardous Waste stream (see Section 4).

Waste Classification & Segregation

Proper labeling is the primary failure point in laboratory disposal. Use this classification system to ensure your waste vendor accepts the material.

  • RCRA Status: While not explicitly P-listed (acutely hazardous) by the EPA, it should be managed as "Non-Regulated Hazardous Waste" or "Ethically Hazardous Pharmaceutical Waste."

  • Labeling Requirement:

    • Chemical Name: (+)-(14beta)-Dihydrovinpocetine

    • Constituents: 99% Compound / 1% Solvent (if applicable)

    • Hazard Checkbox: Toxic / Irritant

    • Note to Vendor: "Vinca Alkaloid Derivative – Incineration Required."

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for segregating this specific waste stream.

DisposalLogic Start Waste Generation (+)-(14beta)-Dihydrovinpocetine StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Liquid Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid LiquidCont Collect in HDPE Carboy (Halogenated or Non-Halogenated) Liquid->LiquidCont LabelL Label: 'Contains Vinca Alkaloids' DO NOT SEWER LiquidCont->LabelL Vendor EHS / Waste Vendor Pickup LabelL->Vendor SolidCont Double Bag (6-mil Poly) or Rigid Container Solid->SolidCont LabelS Label: 'Toxic Solid Organic' INCINERATION ONLY SolidCont->LabelS LabelS->Vendor Destruction High-Temperature Incineration (>1000°C) Vendor->Destruction

Caption: Decision tree for segregating (+)-(14beta)-Dihydrovinpocetine waste streams to ensure thermal destruction.

Decontamination of Labware

Glassware used for Vinpocetine derivatives often retains a "film" due to the compound's lipophilicity. Standard dishwasher cycles are insufficient.

Protocol:

  • Pre-Rinse (Solvent): Rinse the flask/beaker with a small volume of Acetone or Ethanol inside the fume hood.

    • Critical: Collect this rinsate into your Liquid Hazardous Waste container. Do not pour this initial rinse down the drain.[3]

  • Soap Wash: After the solvent rinse, wash with Alconox or similar laboratory detergent and warm water.

  • Validation: Inspect for water "beading." If water sheets off the glass evenly, the lipophilic alkaloid is removed. If droplets bead up, repeat the solvent rinse.

  • Final Rinse: Triple rinse with deionized water (can go to drain only if step 1 was performed correctly).

Regulatory & Compliance Context

This protocol is grounded in the "Cradle-to-Grave" responsibility mandated by the EPA and best practices for bioactive compounds.

  • EPA/RCRA: While specific stereoisomers may not be individually listed on the P or U lists, the "Mixture Rule" applies. If the compound is mixed with a listed solvent (e.g., Methanol, F003), the entire mixture assumes the hazardous code.

  • Aquatic Stewardship: Alkaloids are potent biological modulators. Even if not legally "hazardous" in your jurisdiction, releasing them into the water table violates the ethical standard of Green Chemistry Principle #4 (Designing Safer Chemicals) and environmental stewardship.

The Chain of Custody

To ensure your lab is not liable for environmental contamination, maintain a "Waste Log" specific to high-potency compounds.

ChainOfCustody Gen Generator (Lab) Segregates & Labels Agg Aggregator (Building EHS) Verifies Labeling Gen->Agg Internal Transfer Trans Transporter Manifest Sign-off Agg->Trans EPA Manifest TSDF TSDF (Incinerator) Certificate of Destruction Trans->TSDF Final Disposal

Caption: The required chain of custody flow. Always retain the 'Certificate of Destruction' from your TSDF.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • National Toxicology Program (NTP). (2024). Testing Status of Vinpocetine M030012. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Vinpocetine.[5] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (+)-(14beta)-Dihydrovinpocetine

Comprehensive Safety & Handling Guide: (+)-(14 )-Dihydrovinpocetine[1] Executive Summary & Biological Context Compound Identity: (+)-(14 )-Dihydrovinpocetine (CAS: 57517-54-1) Parent Scaffold: Vinca Alkaloid Derivative (...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: (+)-(14 )-Dihydrovinpocetine[1]

Executive Summary & Biological Context

Compound Identity: (+)-(14


)-Dihydrovinpocetine (CAS: 57517-54-1)
Parent Scaffold:  Vinca Alkaloid Derivative (Vinpocetine metabolite)
Primary Hazard Class: High Potency / Reproductive Toxicant (Presumed) 

As a researcher, you must look beyond the generic "Harmful if swallowed" label often found on Safety Data Sheets (SDS) for research-grade impurities. (+)-(14


)-Dihydrovinpocetine is a stereoisomer of the primary metabolite of Vinpocetine.

The Safety Premise: While specific toxicological data for this exact stereoisomer is limited, the parent compound, Vinpocetine, is classified under GHS Category 1B (Toxic to Reproduction) by major regulatory bodies (ECHA) due to adverse effects on fetal development in animal models. Therefore, the Precautionary Principle mandates that this compound be handled as a Potent Reproductive Toxin .

Mechanism of Risk: Like its parent, this compound modulates phosphodiesterase (PDE) activity and sodium channels. Systemic absorption via inhalation of dust or dermal contact with solutions can lead to cardiovascular effects (vasodilation) and potential teratogenicity.

Risk Assessment & PPE Matrix

Effective safety is not about wearing more PPE; it is about matching the barrier to the state of matter.

The Hierarchy of Containment[2]
  • Solids (Powders): High risk of airborne particulate inhalation.

  • Solutions: High risk of dermal absorption (enhanced by solvents like DMSO).

PPE Specification Table
Protection ZoneEquipment TypeTechnical SpecificationRationale
Respiratory PAPR or N95/P100 NIOSH-approved N95 (minimum) or P100.Critical: Prevent inhalation of airborne particulates during weighing. If a Fume Hood is unavailable, a Powered Air Purifying Respirator (PAPR) is mandatory.
Dermal (Hand) Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff)Alkaloids can permeate standard nitrile over time. Double gloving provides a "breakthrough" buffer. Remove outer glove immediately after splash.
Ocular Safety Goggles ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient for solution handling; goggles prevent splash entry from the side or bottom.
Body Lab Coat + Apron Tyvek® sleeves or disposable apron (impervious)Cotton lab coats absorb spills, keeping the toxin against the skin. Impervious sleeves protect the wrists (the most common exposure point).

Operational Workflow: From Vial to Waste

The following diagram illustrates the critical decision points and safety barriers required when handling this compound.

HandlingProtocol Start Compound Receipt RiskCheck State Check: Solid vs. Solution Start->RiskCheck Solid Solid (Powder) RiskCheck->Solid Solution Solution (DMSO/EtOH) RiskCheck->Solution Engineering Engineering Control: Chemical Fume Hood Solid->Engineering Mandatory Weighing Weighing Protocol: Anti-Static Gun + Balance Enclosure Engineering->Weighing Weighing->Solution Solubilization Handling Liquid Handling: Double Gloves + Absorbent Pads Solution->Handling Waste Disposal: High-Temp Incineration Handling->Waste All Consumables

Figure 1: Operational safety workflow distinguishing between solid-state risks (inhalation) and liquid-state risks (absorption).

Detailed Technical Protocols

A. Weighing & Transfer (The High-Risk Step)

Context: Synthetic alkaloids are often electrostatic. Static charge can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Neutralization: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the vial and spatula before opening.

  • Technique:

    • Place a disposable absorbent bench mat (plastic side down) in the hood.

    • Tare the weighing boat before adding the compound.

    • Do not return excess powder to the stock vial (risk of contamination and aerosol generation). Dispose of excess as hazardous waste.

  • Decontamination: Wipe the balance and surrounding area with a 10% detergent solution, followed by 70% Ethanol.

B. Solubilization

Context: (+)-(14


)-Dihydrovinpocetine is soluble in DMSO and Ethanol.[1]
  • Warning: DMSO is a potent skin penetrant and will carry the dissolved alkaloid directly into the bloodstream.

  • Protocol:

    • Wear double nitrile gloves .

    • Use a micropipette to add solvent; do not pour.

    • Vortex in a closed tube. Never vortex an open container.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. Seek medical evaluation. Flag the compound as a "Vinca Alkaloid Derivative" to medical personnel.

  • Skin Contact (Solid): Brush off gently (do not wet, as this increases absorption). Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Remove contaminated gloves/clothing immediately. Wash skin with soap and water. Do not use ethanol to wash skin (it enhances absorption).

Spillage Cleanup
  • Evacuate the immediate area if the spill is significant (>100 mg powder).

  • Don PPE: Double gloves, N95/P100 respirator, goggles.

  • Containment:

    • Powder: Cover with a wet paper towel (water or oil-soaked) to prevent dust generation. Wipe up.

    • Liquid: Cover with absorbent pads.

  • Cleaning: Clean surface with 10% bleach or detergent, followed by water.

Disposal (Cradle-to-Grave)

This compound must not enter the water supply.

  • Solid Waste: Collect in a dedicated "Cytotoxic/High Potency" waste container.

  • Liquid Waste: Collect in a separate carboy labeled "Alkaloid/Solvent Mixture."

  • Destruction: The only acceptable disposal method is High-Temperature Incineration .

References

  • European Chemicals Agency (ECHA). Substance Information: Vinpocetine (CAS 42971-09-5). (Classified as Repr.[2] 1B). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70394372: (+)-(14beta)-Dihydrovinpocetine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Reproductive Toxins. [Link]

Sources

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